(R)-VX-11e
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVMXLIGHTZJC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469774 | |
| Record name | VX-11e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896720-20-0 | |
| Record name | VX-11e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of a Potent IRAK-4 Inhibitor: A Case Study of PF-06650833 (Zimlovisertib)
Introduction
This technical guide details the discovery and synthesis of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor. It is important to note that the initially specified topic, "(R)-VX-11e," refers to a selective inhibitor of ERK1/2 and is not an IRAK-4 inhibitor.[1][2][3][4] Given the core requirement for a detailed guide on an IRAK-4 inhibitor, this document will focus on a well-characterized and clinically relevant compound, PF-06650833 (Zimlovisertib) . This potent and selective IRAK-4 inhibitor, discovered by Pfizer, has advanced into clinical trials for the treatment of various inflammatory and autoimmune diseases.[5][6][7][8]
IRAK-4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both central to the innate immune response.[9][10] Upon activation, IRAK-4 initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[11] Dysregulation of the IRAK-4 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases and certain cancers, making it a highly attractive therapeutic target.[7][12]
This guide will provide a comprehensive overview of the discovery process, a detailed account of the synthetic route for PF-06650833, a summary of its biological activity, and the experimental protocols used for its characterization.
Discovery of PF-06650833: A Fragment-Based Approach
The discovery of PF-06650833 stemmed from a fragment-based drug design (FBDD) strategy. This approach involves screening low-molecular-weight compounds (fragments) that typically bind to the target protein with low affinity. The structural details of these fragment-protein interactions, often obtained through techniques like X-ray crystallography or NMR spectroscopy, guide the subsequent optimization process to develop highly potent and selective inhibitors.
For PF-06650833, a fragment library was screened against the IRAK-4 kinase domain, leading to the identification of initial hits. Through a structure-guided medicinal chemistry effort, these fragments were elaborated and optimized for potency, selectivity, and pharmacokinetic properties.[8] This iterative process involved the synthesis and evaluation of numerous analogs to understand the structure-activity relationships (SAR) and to enhance the compound's drug-like properties, culminating in the identification of PF-06650833 as a clinical candidate.[13]
IRAK-4 Signaling Pathway
The IRAK-4 signaling cascade is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or an interleukin to an IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK-4, forming a complex known as the Myddosome. Within this complex, IRAK-4 autophosphorylates and then phosphorylates other IRAK family members, such as IRAK-1. Activated IRAK-1 subsequently interacts with TRAF6, leading to the activation of downstream kinases like TAK1, which ultimately results in the activation of the NF-κB and MAPK signaling pathways. This cascade culminates in the transcription of genes encoding pro-inflammatory cytokines.
Synthesis of PF-06650833
The synthesis of PF-06650833 is a multi-step process that involves the construction of a stereochemically complex lactam intermediate followed by its coupling with a 7-methoxyisoquinoline-6-carboxamide fragment. The key challenge in the synthesis is the diastereoselective formation of the three contiguous stereocenters in the lactam ring. An improved, large-scale synthesis has been developed to address these challenges and enable the production of kilogram quantities of the drug substance.[6][14]
The following diagram provides a high-level overview of the synthetic strategy.
Detailed Synthetic Steps (Conceptual)
A detailed, step-by-step protocol for the large-scale synthesis of PF-06650833 has been published.[6] The key transformations include:
-
Formation of an unsaturated lactam: This step establishes the core heterocyclic ring system.
-
Cuprate conjugate addition: This reaction introduces the ethyl group at the C3 position with high diastereoselectivity.
-
Diastereoselective oxidation of the enolate: A crucial step to set the stereochemistry at the C4 position.
-
SN2 displacement with fluoride: Introduction of the fluorine atom at the C4 position.
-
Coupling with the isoquinoline fragment: The final step to assemble the complete molecule of PF-06650833.
Biological Activity and Data
PF-06650833 is a highly potent and selective inhibitor of IRAK-4. Its biological activity has been characterized in a variety of biochemical and cell-based assays.
| Assay Type | Metric | Value | Reference |
| Biochemical IRAK-4 Kinase Assay | IC50 | 0.4 nM | [13] |
| Human Whole Blood Assay (LPS-induced IL-6) | IC50 | 460 nM (± 160 nM) for a related analog | [11] |
| Human Whole Blood Assay (R848-induced IFNα) | IC50 | 400 nM (± 170 nM) for a related analog | [11] |
| Human PBMC Assay | IC50 | Varies depending on stimulus | [13] |
Note: Data for related analogs in the same chemical series are included to provide a broader context of the inhibitory profile in cellular systems.
Experimental Protocols
IRAK-4 Kinase Inhibition Assay (Conceptual Protocol)
Several assay formats can be used to determine the biochemical potency of IRAK-4 inhibitors, including LanthaScreen®, ADP-Glo™, and AlphaLISA®. The general principle involves measuring the enzymatic activity of IRAK-4 in the presence of varying concentrations of the inhibitor.
LanthaScreen® Eu Kinase Binding Assay [15]
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the ATP pocket of IRAK-4, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human IRAK-4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (PF-06650833) serially diluted in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a solution of IRAK-4 and Eu-anti-tag antibody in assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the IRAK-4/antibody mixture to the wells.
-
Add the kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.
-
Human Whole Blood Assay (Conceptual Protocol)
This assay measures the ability of an inhibitor to suppress the production of inflammatory cytokines in a more physiologically relevant environment.[11][16]
-
Materials:
-
Freshly drawn human whole blood from healthy donors
-
TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)
-
Test compound (PF-06650833) serially diluted in DMSO
-
RPMI 1640 medium
-
96-well culture plates
-
ELISA or other cytokine detection kits (e.g., for IL-6, TNFα, IFNα)
-
-
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Add the test compound at various concentrations to the wells of the culture plate.
-
Add the diluted whole blood to the wells.
-
Pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the TLR ligand to stimulate cytokine production.
-
Incubate for an extended period (e.g., 18-24 hours) at 37°C.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an appropriate detection method (e.g., ELISA).
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
PF-06650833 (Zimlovisertib) represents a significant advancement in the development of targeted therapies for inflammatory and autoimmune diseases. Its discovery through a sophisticated fragment-based drug design approach and the development of a robust, scalable synthesis highlight the capabilities of modern medicinal and process chemistry. The potent and selective inhibition of IRAK-4 by PF-06650833 offers a promising therapeutic strategy to modulate the innate immune response and potentially provide a new treatment option for patients with a range of debilitating conditions. Further clinical investigation will continue to define its therapeutic utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. VX-11e - LKT Labs [lktlabs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
(R)-VX-11e: A Technical Guide to Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-11e, also known as VTX-11e or ERK-11e, is a potent and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1 and ERK2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets. This technical guide provides an in-depth analysis of the target selectivity and specificity of this compound, presenting key data, experimental methodologies, and pathway visualizations to support further research and development.
Target Profile and Potency
This compound demonstrates high-affinity binding and potent inhibition of its primary targets, ERK1 and ERK2. The inhibitory activity has been quantified through various biochemical assays, as summarized below.
Table 1: Biochemical Inhibitory Activity of this compound against Primary Targets
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| ERK1 | Cell-free assay | 17 | <2 | [1] |
| ERK2 | Cell-free assay | 15 | <2 | [1][2] |
Kinase Selectivity Profile
The specificity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The development of this compound was guided by a structure-based design approach to optimize its selectivity for ERK over other kinases, including the closely related glycogen synthase kinase 3 (GSK-3).[3][4] A broad panel of kinases was screened to establish the selectivity profile of this compound.
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Fold Selectivity vs. ERK2 |
| ERK1 | - | 17 | ~1.1x |
| ERK2 | - | 15 | 1x |
| Aurora A | Significant | >300 | >20x |
| GSK-3α/β | Significant | >300 | >20x |
| CDK2/cyclin A | Moderate | >500 | >33x |
| FLT3 | Moderate | >500 | >33x |
| ROCK1 | Moderate | >500 | >33x |
| JNK3 | Moderate | >500 | >33x |
| p38α | Low | >10,000 | >667x |
| MEK1 | Low | >10,000 | >667x |
| Note: The presented data is a composite from available literature. Specific values may vary based on assay conditions. The original development paper reported over 200-fold selectivity against other kinases tested.[1] |
Cellular Activity
This compound effectively inhibits cell proliferation in various cancer cell lines, particularly those with mutations in the RAS/RAF/MEK pathway that lead to constitutive activation of ERK signaling.
Table 3: Cellular Proliferation and Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (nM) | Reference |
| HT29 | Colorectal Carcinoma | ³H-thymidine incorporation | 48 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | WST-1 Assay | 770 | [3] |
| DM122 | Melanoma | WST-1 Assay | 370 | [3] |
| H82 | Small Cell Lung Cancer | WST-1 Assay | >10,000 | [3] |
| MOLM-14 | Acute Myeloid Leukemia | Ki67 Proliferation Assay | ~5,700 | [5] |
| K562 | Chronic Myelogenous Leukemia | Ki67 Proliferation Assay | ~1,700 | [5] |
| REH | Acute Lymphoblastic Leukemia | Ki67 Proliferation Assay | ~4,000 | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Ki67 Proliferation Assay | ~5,700 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key assays used to characterize the selectivity and specificity of this compound.
Biochemical Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This assay measures the inhibition of ERK2 activity by quantifying the consumption of ATP.
-
Reagents: Activated ERK2 enzyme, erktide peptide substrate, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and this compound.
-
Assay Buffer: 0.1 M HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.
-
Procedure:
-
A fixed concentration of activated ERK2 (e.g., 10 nM) is incubated with varying concentrations of this compound (typically in DMSO, final concentration ≤2.5%) for 10 minutes at 30°C in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the erktide peptide substrate and ATP.
-
The decrease in NADH absorbance at 340 nm, which is coupled to the kinase reaction, is monitored spectrophotometrically.
-
IC50 values are calculated from the dose-response curves.
-
Kinase Selectivity Profiling (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for high-throughput kinase profiling.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.
-
Reagents: Kinase of interest, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and this compound.
-
Procedure:
-
Add 5 µL of serially diluted this compound to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of the kinase and the europium-labeled antibody.
-
Add 5 µL of the fluorescent tracer to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
IC50 values are determined from the inhibitor concentration-response curves.
-
Cell Proliferation Assay (³H-thymidine Incorporation)
This assay assesses the effect of the inhibitor on DNA synthesis, a hallmark of cell proliferation.
-
Cell Line: HT29 human colorectal adenocarcinoma cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well in RPMI 1640 medium supplemented with 10% FBS.
-
Add serially diluted this compound to the wells and incubate for 48 hours at 37°C.
-
Pulse the cells with ³H-thymidine for the final 4-6 hours of incubation.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values from the resulting dose-response curves.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ERK1 and ERK2, thereby blocking the phosphorylation of downstream substrates.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Inhibition of ERK1/2 by this compound leads to a reduction in the phosphorylation of downstream targets such as p90 ribosomal S6 kinase (p90RSK) and subsequent downregulation of proteins like Cyclin D1, which are crucial for cell cycle progression.[6] This ultimately results in cell cycle arrest and inhibition of tumor growth.
Caption: A generalized workflow for characterizing the selectivity and efficacy of a kinase inhibitor.
The logical relationship between this compound's on-target and potential off-target activities is central to its therapeutic index. While its primary mechanism is through potent ERK1/2 inhibition, any significant activity against other kinases could contribute to both desired and undesired biological effects.
Caption: Logical relationship of this compound's on-target and potential off-target activities.
Conclusion
This compound is a potent and highly selective inhibitor of ERK1 and ERK2. Its specificity is a result of a deliberate structure-guided design process, leading to a molecule with a favorable therapeutic window in preclinical models. The data and protocols presented in this guide provide a comprehensive overview of its selectivity and specificity, forming a solid foundation for its continued investigation and development as a targeted cancer therapeutic.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Structure-guided design of potent and selective pyrimidylpyrrole inhibitors of extracellular signal-regulated kinase (ERK) using conformational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
(R)-VX-11e: A Potent and Selective Inhibitor of the MAPK/ERK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. (R)-VX-11e, also known as VX-11e, has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of ERK1 and ERK2. This technical guide provides a comprehensive overview of the role of this compound in the MAPK/ERK signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, culminating in the regulation of gene expression. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In the canonical pathway, RAS is activated by upstream signals, which in turn activates RAF (a MAPKKK). RAF then phosphorylates and activates MEK1/2 (a MAPKK), which subsequently phosphorylates and activates ERK1/2 (a MAPK). Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.
Figure 1: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
This compound: Mechanism of Action and Biochemical Potency
This compound is a pyrimidylpyrrole compound that functions as an ATP-competitive inhibitor of ERK1 and ERK2.[1] By binding to the active site of ERK, it prevents the phosphorylation of downstream substrates, thereby blocking signal transduction.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| ERK1 | IC50 | 17 nM | [2] |
| ERK2 | IC50 | 15 nM | [2] |
| ERK2 | Ki | < 2 nM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value | Reference |
| HT-29 (Colon) | Cell Proliferation (IC50) | 48 nM | [1][2] |
| A549 (NSCLC) | Cytotoxicity (EC50) | 770 nM | [3] |
| DM122 (Melanoma) | Cytotoxicity (EC50) | 370 nM | [3] |
| MOLM-14 (Leukemia) | Cell Proliferation (IC50) | 20 µM (approx.) | [4] |
| K562 (Leukemia) | Cell Proliferation (IC50) | 1.7 µM | [5] |
| REH (Leukemia) | Cell Proliferation (IC50) | 4 µM (approx.) | [4] |
| MOLT-4 (Leukemia) | Cell Proliferation (IC50) | 5.7 µM | [5] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Species | Dose and Route | Parameter | Value | Reference |
| Rat | 10 mg/kg, p.o. | Bioavailability (F) | 65% | [1] |
| Rat | 10 mg/kg, p.o. | t1/2 | 3 h | [1] |
| Mouse | 33 mg/kg, p.o. | Bioavailability (F) | 67% | [1] |
| Mouse | 33 mg/kg, p.o. | t1/2 | 4.4 h | [1] |
| Mouse | 50 mg/kg, p.o. | Efficacy | Robust inhibition of pRSK and tumor growth in melanoma xenografts | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
ERK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified ERK.
Figure 2: General workflow for an in vitro ERK kinase inhibition assay.
Materials:
-
Purified, active ERK1 or ERK2 enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Detection reagents (dependent on the chosen method, e.g., ³²P-ATP for radiometric assay, ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well or 384-well plate, add the diluted this compound.
-
Add the ERK enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (method depends on the detection assay).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., phosphor imaging for radiometric assays, luminescence reading for ADP-Glo™).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for Phospho-ERK and Downstream Targets
Western blotting is used to assess the effect of this compound on the phosphorylation status of ERK and its downstream substrates (e.g., RSK) in cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH) or the total form of the protein of interest.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29)
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC₅₀ value.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., Propidium Iodide/RNase A staining buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the Propidium Iodide/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Studies
This compound has demonstrated oral bioavailability and antitumor activity in preclinical animal models.
Figure 3: A typical workflow for an in vivo xenograft study with an ERK inhibitor.
A common in vivo model is the subcutaneous xenograft model in immunocompromised mice. In such studies, human cancer cells are implanted, and once tumors are established, mice are treated with this compound. Key readouts include tumor growth inhibition and the analysis of pharmacodynamic markers (e.g., pRSK levels in tumor tissue) to confirm target engagement. For instance, oral administration of 50 mg/kg of VX-11e has been shown to cause robust inhibition of pRSK and inhibit tumor growth in mice bearing human melanoma tumors.[2]
Conclusion
This compound is a highly potent and selective inhibitor of ERK1/2 with demonstrated activity in both in vitro and in vivo models of cancer. Its favorable pharmacokinetic properties make it a valuable tool for dissecting the role of the MAPK/ERK pathway in cancer biology and a potential candidate for clinical development. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other ERK inhibitors.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-VX-11e: A Technical Guide for Researchers
(R)-VX-11e , a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), has emerged as a promising candidate in preclinical cancer research. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Mechanism of Action and In Vitro Potency
This compound is an ATP-competitive inhibitor that targets the active, phosphorylated forms of ERK1 and ERK2. By binding to the kinase domain, it effectively blocks the downstream signaling cascade responsible for cell proliferation, differentiation, and survival.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| ERK1 | IC50 | 17 nM | [1] |
| ERK2 | IC50 | 15 nM | [1] |
| ERK2 | Ki | < 2 nM | [1] |
| >200 other kinases | Selectivity | >200-fold | [1] |
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, particularly those with mutations in the Ras/Raf/MEK/ERK pathway.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| HT-29 | Colon Carcinoma | 48 nM (IC50) | [1] |
| A549 | Non-Small Cell Lung Cancer | 770 nM (EC50) | |
| DM122 | Melanoma | 370 nM (EC50) | |
| MOLM-14 | Acute Myeloid Leukemia | Not specified | [2] |
| K562 | Chronic Myeloid Leukemia | 1.7 ± 0.2 µM (IC50) | [2] |
| REH | Acute B-cell Lymphoblastic Leukemia | Not specified | [2] |
| MOLT-4 | Acute T-cell Lymphoblastic Leukemia | 5.7 ± 0.5 µM (IC50) | [2] |
In Vivo Preclinical Studies
Pharmacokinetics
This compound exhibits good oral bioavailability in preclinical species, suggesting its potential for oral administration in clinical settings.[1] However, detailed pharmacokinetic parameters such as Cmax, Tmax, and clearance are not extensively reported in the public domain.
Table 3: Pharmacokinetic Profile of this compound
| Species | Route of Administration | Bioavailability | Cmax | Tmax | Half-life | Clearance | Reference |
| Rat | Oral | Good | Data not available | Data not available | Data not available | Data not available | [1] |
| Mouse | Oral | Good | Data not available | Data not available | Data not available | Data not available | [1] |
In Vivo Efficacy
In a human melanoma patient-derived xenograft (PDX) model, oral administration of this compound resulted in significant tumor growth inhibition. This effect was accompanied by the robust inhibition of the downstream ERK substrate, pRSK.[1]
Table 4: In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Animal Model | Tumor Type | Dose and Schedule | Outcome | Reference |
| NSG mice | Human Melanoma RPDX | 50 mg/kg, p.o. | Robust inhibition of pRSK and tumor growth | [1] |
Toxicology
Detailed preclinical toxicology and safety data for this compound are not publicly available at this time.
Experimental Protocols
Cell Proliferation Assay (WST-1 based)
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound using a WST-1 assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of ERK Pathway Inhibition
This protocol describes the detection of phosphorylated ERK (pERK) and its downstream target pRSK to confirm the mechanism of action of this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pRSK (Ser380), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Human Tumor Xenograft Study
The following provides a general framework for an in vivo efficacy study.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HT-29 or A375) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the compound at the desired dose and schedule (e.g., 50 mg/kg, daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pERK and pRSK).
Signaling Pathways and Experimental Workflows
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro evaluation of this compound.
Caption: A typical workflow for an in vivo xenograft efficacy study.
References
(R)-VX-11e Ki, IC50, and EC50 values
An In-depth Technical Guide to (R)-VX-11e: Ki, IC50, and Biological Activity
Introduction
This compound, also known as VX-11e or VTX-11e, is a potent, selective, and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets.[2] This document provides a comprehensive overview of the biochemical and cellular activity of this compound, detailing its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), the experimental protocols used for their determination, and the signaling context of its mechanism of action.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The data are summarized in the tables below.
Table 1: Biochemical Inhibition Constants (Ki)
| Target | Ki Value (nM) | Assay Conditions |
| ERK2 | < 2 | Active site-targeting assay, [ATP] = 65 µM.[4] |
| GSK-3 | 395 | [4] |
| Aurora A | 540 | [4] |
| CDK2 | 852 | [4] |
This compound demonstrates high selectivity for ERK2, with Ki values for other kinases like GSK-3, Aurora A, and Cdk2 being significantly higher.[4] It exhibits over 200-fold selectivity against a broad panel of other kinases.[1][5]
Table 2: Half-Maximal Inhibitory Concentration (IC50)
| Assay Type | Target / Cell Line | IC50 Value (nM) |
| Biochemical | ERK1 | 17 |
| Biochemical | ERK2 | 15 |
| Cell-Based | HT29 (Colon Carcinoma) | 48 |
The IC50 values highlight the potent inhibition of both ERK1 and ERK2 in biochemical assays and demonstrate effective inhibition of proliferation in a cancer cell line.[1][4][6]
EC50 Values
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the kinase activity of ERK1 and ERK2 within the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central mediator of signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cell fate.
Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The determination of the inhibitory values for this compound relies on standardized biochemical and cellular assays.
In Vitro ERK2 Inhibition Assay (Biochemical)
This assay quantifies the direct inhibition of purified ERK2 enzyme by this compound.
-
Method : A spectrophotometric coupled-enzyme assay is utilized.[1][7]
-
Procedure :
-
A fixed concentration of activated ERK2 enzyme (e.g., 10 nM) is prepared in a reaction buffer.[7]
-
The enzyme is incubated with various concentrations of this compound (typically dissolved in DMSO) for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[7]
-
The kinase reaction is initiated by adding ATP and a specific substrate.
-
The assay buffer contains components to couple the kinase reaction to a change in absorbance, such as: 0.1 M HEPES (pH 7.5), 10 mM MgCl2, 2.5 mM phosphoenolpyruvate, 200 µM NADH, and 150 µg/mL pyruvate kinase.[7]
-
Enzyme activity is measured by monitoring the change in NADH absorbance over time using a spectrophotometer.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a typical in vitro ERK2 spectrophotometric inhibition assay.
Cell Proliferation Assay (Cell-Based)
This assay measures the effect of this compound on the growth of cancer cells, providing a measure of its potency in a more biologically relevant context.
-
Cell Line : Human colon carcinoma HT29 cells are commonly used.[1][4]
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for a defined period (e.g., 72 hours).
-
Cell proliferation or viability is assessed using a suitable method, such as the Muse™ Ki67 Proliferation Kit or other colorimetric/fluorometric assays (e.g., MTT, CellTiter-Glo®).[8]
-
The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Cellular ERK Activity Assay
This assay measures the inhibition of ERK phosphorylation in a cellular context.
-
Method : The Muse® MAPK Activation Dual Detection Kit can be used.[3]
-
Procedure :
-
Leukemia cell lines (e.g., MOLM-14, REH, MOLT-4) are treated with this compound for a specific duration (e.g., 24 hours).[3][8]
-
Cells are harvested, washed, and then fixed and permeabilized.[3]
-
The cells are incubated with a cocktail of two antibodies: a phospho-specific anti-phospho-ERK1/2 antibody and an anti-ERK1/2 antibody that detects total ERK levels.[3]
-
The levels of phosphorylated and total ERK are quantified using a flow cytometer like the Muse® Cell Analyzer.[3]
-
This allows for the determination of the percentage of cells in which ERK activation is inhibited.[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. VX-11e | ERK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
(R)-VX-11e: An In-Depth Technical Guide to its Off-Target Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-11e, also known as VTX-11e or Vertex-11e, is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is a critical pathway regulating cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 attractive targets for therapeutic intervention. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1] While highly selective for its primary targets, a comprehensive understanding of its off-target kinase interactions is crucial for predicting potential side effects and identifying opportunities for polypharmacology. This guide provides a detailed overview of the off-target kinase inhibition profile of this compound, including quantitative data and the experimental methodologies used for its determination.
The ERK Signaling Pathway and this compound's Mechanism of Action
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. Upon activation by upstream signals, MEK1/2 phosphorylates and activates ERK1/2. Activated ERK1/2, in turn, phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, to orchestrate cellular responses. This compound is an ATP-competitive inhibitor that binds to the active site of ERK1 and ERK2, thereby preventing their catalytic activity.
Off-Target Kinase Inhibition Profile of this compound
This compound is recognized for its high selectivity for ERK1/2.[1] However, like most kinase inhibitors, it exhibits some degree of off-target activity. The following table summarizes the known quantitative data for the inhibition of off-target kinases by this compound. It is reported to be over 200-fold selective for ERK1/2 over other kinases tested in a broad panel.[1] While the complete list of all kinases screened is not publicly available, the key off-targets identified are presented below.
| Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ | Assay Type | Reference |
| Primary Targets | ||||
| ERK1 | < 2 nM | 17 nM | Biochemical Assay | [1] |
| ERK2 | < 2 nM | 15 nM | Spectrophotometric Coupled-Enzyme Assay | [1] |
| Off-Targets | ||||
| GSK-3 | 395 nM | - | Biochemical Assay | |
| Aurora A | 540 nM | - | Biochemical Assay | |
| CDK2 | 852 nM | - | Biochemical Assay | |
| FLT3 | 1400 nM | - | Biochemical Assay | [2] |
| ROCK1 | 1400 nM | - | Biochemical Assay | [2] |
| JNK3 | 1400 nM | - | Biochemical Assay | [2] |
Experimental Protocols
The determination of the kinase inhibition profile of this compound involves various biochemical assays. Below are detailed methodologies for the key experiments cited.
ERK2 Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This assay measures the inhibition of ERK2 activity by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Activated ERK2 enzyme
-
This compound compound in DMSO
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 10 mM MgCl₂
-
Substrate: "erktide" peptide
-
Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase
-
Reagents: Phosphoenolpyruvate, NADH, ATP
Procedure:
-
A fixed concentration of activated ERK2 (e.g., 10 nM) is incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 10 minutes) at 30°C in the assay buffer.
-
The reaction mixture also contains phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the erktide peptide substrate.
-
The enzymatic reaction is initiated by the addition of ATP (e.g., 65 µM).
-
The rate of decrease in absorbance at 340 nm is monitored continuously. This decrease is proportional to the rate of ADP production, which is coupled to the oxidation of NADH by lactate dehydrogenase.
-
IC₅₀ values are calculated from the dose-response curves of inhibitor concentration versus the rate of reaction.
Broad Kinase Panel Screening (Competition Binding Assay - e.g., KINOMEscan™)
The comprehensive off-target profiling of this compound was likely performed using a high-throughput competition binding assay, such as the KINOMEscan™ platform. This methodology quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is then quantified.
Generalized Procedure:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions to a tag (e.g., T7 phage).
-
Assay Plate Preparation: An immobilized ligand that binds to the ATP-binding site of kinases is coated onto the wells of a microtiter plate.
-
Competition Binding: The kinase, the test compound (this compound), and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the case of phage-tagged kinases, this is often done using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. These values can be used to calculate dissociation constants (Kd) or percent inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of ERK1 and ERK2. While its off-target inhibition profile is favorable, with over 200-fold selectivity against a broad range of kinases, it does exhibit measurable activity against a small number of other kinases at higher concentrations. A thorough understanding of this off-target profile, as detailed in this guide, is essential for the continued development and application of this compound as a targeted therapeutic agent. The experimental protocols provided offer a foundation for the replication and further investigation of the kinase selectivity of this and other small molecule inhibitors.
References
Methodological & Application
Application Notes and Protocols for (R)-VX-11e in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-11e, also known as pimasertib, is a potent and selective, orally bioavailable inhibitor of MEK1/2, key components of the Ras/Raf/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis, making MEK an attractive target for cancer therapy.[3] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other targeted agents.[2][3][4] These application notes provide detailed protocols and compiled data for the in vivo use of this compound in mouse xenograft models to guide researchers in designing and executing robust preclinical efficacy and pharmacodynamic studies.
Quantitative Data Summary
The following tables summarize the in vivo dosing and efficacy of this compound/pimasertib in various mouse xenograft models as reported in preclinical studies.
Table 1: this compound/Pimasertib Monotherapy in Subcutaneous Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Route of Administration | Formulation Vehicle | Key Outcomes |
| HCT15 (Colon Carcinoma) | Nude | 75 mg/kg, daily | Oral gavage | Not specified | Significant tumor growth delay |
| H1975 (Lung Adenocarcinoma) | Nude | 75 mg/kg, daily | Oral gavage | Not specified | Significant tumor growth delay |
| Murine Myeloma | Not specified | Not specified | Not specified | Not specified | Tumor growth reduction |
| D-MUT Colorectal Cancer | Not specified | Not specified | Not specified | Not specified | Tumor regression |
Data compiled from preclinical studies.[2][3]
Signaling Pathway
This compound targets the MEK1 and MEK2 kinases in the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in upstream components like Ras or Raf lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor growth.[5][6][7]
Experimental Protocols
The following protocols are generalized from common practices in preclinical mouse xenograft studies and should be adapted to specific experimental needs.
I. Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human tumor cells into immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT15, H1975)
-
Immunodeficient mice (e.g., Nude, SCID, NSG), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS) or serum-free media
-
Matrigel (optional)
-
Trypsin-EDTA
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
70% Ethanol
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols to achieve a sufficient number of viable cells for implantation.
-
Cell Harvesting: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free media at a concentration of 1x10⁷ to 5x10⁷ cells/mL. A 1:1 mixture with Matrigel can enhance tumor take-rate and growth.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
II. This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound.
Materials:
-
This compound (pimasertib) powder
-
Vehicle components (e.g., Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Saline)
-
Sterile tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, flexible)
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution. A common vehicle for oral administration of similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 75 mg/kg).
-
Dissolve the this compound powder in the vehicle. It is recommended to first dissolve the compound in DMSO before adding the other components. Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse daily before dosing for accurate dose calculation.
-
Administer the prepared this compound formulation or vehicle control to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Handle mice gently to minimize stress.
-
-
Monitoring: Monitor mice daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
III. Pharmacodynamic Analysis
This protocol describes the assessment of target engagement and downstream pathway inhibition in tumor tissue.
Materials:
-
Tumor-bearing mice from a satellite group treated with this compound
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Reagents for immunohistochemistry (IHC) or Western blotting (e.g., lysis buffer, antibodies against p-ERK, total ERK, Ki-67)
Procedure:
-
Sample Collection: At predetermined time points after the final dose (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
-
Tissue Processing:
-
For Western blotting, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
For IHC, fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
-
Biomarker Analysis:
-
Western Blot: Prepare tumor lysates and perform Western blotting to assess the levels of phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates target engagement.
-
Immunohistochemistry: Perform IHC on tumor sections to evaluate the expression and localization of p-ERK and the proliferation marker Ki-67. Reduced staining for these markers indicates pharmacodynamic activity.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of MEK 1/2 inhibitor pimasertib combined with mTOR inhibitor temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-VX-11e in Cell Culture
(R)-VX-11e, also known as VX-11e, is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It is a valuable tool for researchers studying the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, along with key quantitative data and pathway diagrams to guide your research.
Mechanism of Action
This compound targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2. By inhibiting their activity, this compound can effectively block downstream signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells with a hyperactive MAPK pathway.[2][4]
Quantitative Data
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. The following tables summarize reported IC50 and EC50 values for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HT-29 | Colon Cancer | Proliferation Assay | 48 nM (0.048 µM) | [1] |
| K562 | Chronic Myeloid Leukemia | Proliferation Assay (24h) | 1.7 ± 0.2 µM | [4] |
| MOLM-14 | Acute Myeloid Leukemia | Proliferation Assay (24h) | Not explicitly stated, but used in combination studies | [4] |
| REH | Acute Lymphoblastic Leukemia | Proliferation Assay (24h) | Not explicitly stated, but used in combination studies | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Proliferation Assay (24h) | 5.7 ± 0.5 µM | [4] |
Table 2: EC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 Value | Reference |
| A549 | Non-Small Cell Lung Cancer | Cytotoxicity Assay (4 days) | 770 nM | [5] |
| DM122 | Melanoma | Cytotoxicity Assay (4 days) | 370 nM | [5] |
| H82 | Small Cell Lung Cancer | Cytotoxicity Assay (4 days) | >10 µM (less cytotoxic) | [5] |
Experimental Protocols
Here are detailed protocols for common cell culture experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO at concentrations up to 100 mg/mL (199.86 mM).[1][6]
-
To prepare a 10 mM stock solution, dissolve 5.0 mg of this compound (MW: 500.35 g/mol ) in 1.0 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][7]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before use.
-
Example: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Important: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Protocol 2: Cell Proliferation/Viability Assay
This protocol describes a general method to assess the effect of this compound on cell proliferation using a colorimetric assay like MTT or WST-1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (various concentrations)
-
Vehicle control (medium with DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of ERK Signaling
This protocol allows for the assessment of this compound's inhibitory effect on ERK1/2 phosphorylation.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Compare the treated samples to the vehicle control to determine the extent of ERK inhibition.
-
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VX-11e - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
Preparation of (R)-VX-11e Stock Solution in DMSO: An Application Note and Protocol
Introduction
(R)-VX-11e is a potent and selective inhibitor of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in cell-based assays and other research applications. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered with aluminum foil)
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
This compound Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 896720-20-0 | [1][4][5] |
| Molecular Formula | C₂₄H₂₀Cl₂FN₅O₂ | [1][2][5] |
| Molecular Weight | 500.35 g/mol | [1][2][5][6] |
| Solubility in DMSO | 100 mg/mL (199.86 mM) | [5][7] |
| Appearance | Off-white powder | [5] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO are calculated as follows:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Volume of DMSO (mL) = Mass of this compound (mg) / 100 mg/mL
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass = 10 mM x 1 mL x 500.35 g/mol / 1000 = 5.0035 mg
-
Volume of DMSO = 5.0035 mg / 100 mg/mL = 0.050035 mL or 50.035 µL
The following table provides pre-calculated values for preparing common stock solution concentrations.
| Desired Stock Concentration (mM) | Mass of this compound for 1 mL of Stock (mg) | Volume of DMSO to add (mL) |
| 1 | 0.50 | 0.005 |
| 5 | 2.50 | 0.025 |
| 10 | 5.00 | 0.050 |
| 20 | 10.01 | 0.100 |
| 50 | 25.02 | 0.250 |
4.2. Procedure
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is recommended to use fresh, high-quality DMSO to ensure maximum solubility.[7]
-
Vortexing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[1] For optimal stability, it is recommended to store at -80°C for up to two years.[4]
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the ERK signaling pathway.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
Application Notes and Protocols: (R)-VX-11e in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-11e, a potent and selective inhibitor of ERK1/2, has emerged as a promising therapeutic agent in oncology.[1][2][3] The extracellular signal-regulated kinases (ERKs) are pivotal components of the Ras/Raf/MEK/ERK signaling cascade, which governs fundamental cellular processes including proliferation, differentiation, and survival.[1][4] Dysregulation of this pathway is a frequent driver of tumorigenesis and drug resistance.[5] Targeting ERK directly with inhibitors like this compound offers a strategy to overcome resistance mechanisms that may arise from upstream mutations in BRAF or RAS.[1][5]
These application notes provide a comprehensive overview of the preclinical use of this compound in combination with other targeted inhibitors. The following sections detail synergistic interactions, present quantitative data, and offer detailed protocols for key in vitro and in vivo experimental methodologies.
Synergistic Combinations and Rationale
Preclinical studies have demonstrated that combining this compound with inhibitors of parallel or downstream signaling pathways can lead to synergistic anti-tumor effects. This strategy aims to overcome intrinsic or acquired resistance and enhance therapeutic efficacy.
Combination with PI3K/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often co-activated with the MAPK pathway in cancer.[6] Dual blockade of both pathways has shown significant synergistic effects in various cancer models.[6][7]
-
Rationale: Inhibition of the MAPK pathway can sometimes lead to a compensatory activation of the PI3K/AKT pathway. Simultaneously targeting both pathways can prevent this feedback loop and induce a more potent anti-proliferative and pro-apoptotic response.
-
Examples of Combination Agents:
-
BEZ235 (dual PI3K/mTOR inhibitor): Showed significant tumor growth delays in colorectal and lung cancer xenografts when combined with pimasertib (a MEK inhibitor with a similar mechanism of action).[6]
-
SAR245409 (voxtalisib - PI3K/mTOR inhibitor): In combination with pimasertib, synergistically inhibited cell growth and induced apoptosis in all six tested ovarian mucinous carcinoma cell lines.[8]
-
BKM120 (PI3K inhibitor): The combination with VX-11e resulted in significantly improved tumor growth inhibition in human melanoma patient-derived xenograft (PDX) models.[2][9]
-
Temsirolimus (mTOR inhibitor): A phase I clinical trial investigated this combination in patients with advanced solid tumors.[7]
-
Combination with Topoisomerase II Inhibitors
-
Rationale: Targeting distinct cellular processes, such as DNA replication and cell signaling, can lead to enhanced cancer cell killing.
-
Example of Combination Agent:
Combination with BTK Inhibitors in Lymphoma
-
Rationale: The B-cell receptor (BCR) signaling pathway, which involves Bruton's tyrosine kinase (BTK), is a key therapeutic target in B-cell lymphomas.[11]
-
Example of Combination Agent:
-
Ibrutinib: Showed strong synergism with pimasertib in preclinical models of aggressive lymphomas, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL).[11]
-
Combination with Autophagy Inhibitors in Osteosarcoma
-
Rationale: Inhibition of ERK can induce autophagy as a survival mechanism in cancer cells. Blocking this process can enhance the cytotoxic effects of the ERK inhibitor.
-
Example of Combination Agent:
-
Hydroxychloroquine (HCQ): The combination of VX-11e and HCQ resulted in a synergistic inhibition of osteosarcoma cell growth.[12]
-
Data Presentation
In Vitro Efficacy of this compound and Combination Partners
| Cell Line | Cancer Type | Combination Agent | Parameter | This compound IC50 (nM) | Combination Effect | Reference |
| HT29 | Colorectal Cancer | - | Proliferation | 48 | - | [2] |
| A549 | Non-Small Cell Lung Cancer | - | Cytotoxicity | 770 | - | [13] |
| DM122 | Melanoma | - | Cytotoxicity | 370 | - | [13] |
| HCT15 | Colorectal Carcinoma | BEZ235 (PI3K/mTORi) | Cell Growth | Resistant | Synergistic | [6] |
| H1975 | Lung Adenocarcinoma | BEZ235 (PI3K/mTORi) | Cell Growth | Resistant | Synergistic | [6] |
| MCAS | Ovarian Mucinous Carcinoma | SAR245409 (PI3K/mTORi) | Cell Growth | >1000 | Synergistic (CI: 0.03-0.5) | [8] |
| OAW42 | Ovarian Mucinous Carcinoma | SAR245409 (PI3K/mTORi) | Cell Growth | >1000 | Synergistic (CI: 0.03-0.5) | [8] |
| MOLM-14 | Leukemia | Voreloxin | Proliferation | - | Synergistic (CI < 1) | [1][10] |
| REH | Leukemia | Voreloxin | Proliferation | - | Synergistic (CI < 1) | [1][10] |
| MOLT-4 | Leukemia | Voreloxin | Proliferation | - | Synergistic (CI < 1) | [1][10] |
| K562 | Leukemia | Voreloxin | Proliferation | - | Mostly Additive/Antagonistic | [1][10] |
| Osteosarcoma Cells | Osteosarcoma | Hydroxychloroquine | Cell Growth | - | Synergistic | [12] |
IC50 values can vary depending on the assay conditions and duration. CI: Combination Index; CI < 1 indicates synergy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of MAPK and PI3K/AKT/mTOR pathways.
Caption: Workflow for in vitro cell viability and synergy assay.
Caption: Workflow for in vivo xenograft combination therapy study.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol outlines the determination of cell viability and the synergistic effects of this compound in combination with another inhibitor using an MTT or similar colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Second inhibitor stock solution (in appropriate solvent)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.[4]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the second inhibitor in complete growth medium.
-
For combination studies, prepare a fixed-ratio combination of both drugs based on their individual IC50 values.[1][10]
-
Remove the medium from the wells and add 100 µL of the medium containing the single agents or the combination.
-
Include a vehicle-only control (e.g., DMSO).[4]
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Viability Assay (MTT):
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
This protocol describes the assessment of the inhibitory effect of this compound on ERK phosphorylation and downstream targets.
Materials:
-
6-well cell culture plates
-
This compound and second inhibitor stock solutions
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[4][14]
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-GAPDH)[5][14]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Protocol 3: In Vivo Xenograft Combination Therapy Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another inhibitor in a subcutaneous xenograft model.
Materials:
-
Cancer cells for injection
-
Matrigel (optional)[15]
-
This compound and second inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Monitoring:
-
Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[15]
-
Excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the combination therapy compared to single agents.
-
Conclusion
The combination of this compound with inhibitors targeting parallel or complementary pathways represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further explore the therapeutic potential of these combination therapies. Careful consideration of cell line-specific responses, dosing schedules, and appropriate in vivo models is crucial for the successful translation of these findings.
References
- 1. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of MEK 1/2 inhibitor pimasertib combined with mTOR inhibitor temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-VX-11e in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-11e, also known as VX-11e, is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in various cancers, making ERK1/2 compelling targets for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the ERK signaling pathway.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ERK1 and ERK2. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that promote cell proliferation, differentiation, and survival. Its high selectivity for ERK1/2 over other kinases makes it a valuable tool for studying the specific roles of this pathway in cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound in various assays.
| Parameter | Value | Assay Type | Notes |
| Ki (ERK2) | < 2 nM | Biochemical | Represents the binding affinity of this compound to ERK2. |
| IC50 (ERK1) | 17 nM | Biochemical | Concentration for 50% inhibition of ERK1 activity. |
| IC50 (ERK2) | 15 nM | Biochemical | Concentration for 50% inhibition of ERK2 activity. |
| IC50 | 48 nM | Cell-based | Inhibition of cell proliferation in HT29 colon cancer cells.[1] |
| EC50 | 770 nM | Cell-based | Effective concentration for 50% reduction in cell viability in A549 non-small cell lung cancer cells.[2] |
| EC50 | 370 nM | Cell-based | Effective concentration for 50% reduction in cell viability in DM122 melanoma cells.[2] |
Table 1: Potency of this compound in Biochemical and Cell-Based Assays
| Parameter | Value | Assay Type | Interpretation |
| Z'-factor | 0.5 - 1.0 | HTS Assays | Indicates an excellent assay suitable for HTS.[3][4] |
| Signal-to-Background (S/B) Ratio | >10 | HTS Assays | A high S/B ratio indicates a robust assay with a clear distinction between positive and negative controls. |
| Coefficient of Variation (%CV) | <15% | HTS Assays | Low %CV indicates good reproducibility of the assay. |
Table 2: Typical High-Throughput Screening Assay Performance Metrics
Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: ERK2 Inhibition using a Spectrophotometric Coupled-Enzyme Assay
This protocol describes a continuous enzyme-coupled spectrophotometric assay to measure the inhibition of ERK2 kinase activity. The assay couples the production of ADP from the kinase reaction to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase.
Experimental Workflow:
Caption: Workflow for the biochemical spectrophotometric coupled-enzyme assay.
Materials:
-
Activated ERK2 enzyme
-
Erktide peptide substrate
-
This compound
-
ATP
-
HEPES buffer
-
MgCl₂
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
DMSO
-
384-well, UV-transparent microplates
-
Spectrophotometer capable of kinetic readings at 340 nm
Protocol:
-
Prepare Assay Buffer: 0.1 M HEPES, pH 7.5, containing 10 mM MgCl₂.
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 2.5 mM PEP, 200 µM NADH, 150 µg/mL PK, and 50 µg/mL LDH.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation:
-
Add 1 µL of diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 20 µL of the reagent mix to each well.
-
Add 10 µL of activated ERK2 (final concentration of 10 nM) to each well.
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of a solution containing Erktide peptide (final concentration 200 µM) and ATP (final concentration 65 µM) to each well to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 20-30 minutes at 30°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay: HT-29 Cell Proliferation (Luminescence-Based)
This protocol describes a method to assess the anti-proliferative effects of this compound on the HT-29 human colon adenocarcinoma cell line using a luminescence-based ATP quantification assay.
Experimental Workflow:
Caption: Workflow for the HT-29 cell proliferation assay.
Materials:
-
HT-29 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
384-well, white, clear-bottom tissue culture plates
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Culture: Maintain HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize and resuspend cells in fresh medium. Seed 5,000 cells per well in a 384-well plate in a volume of 40 µL.
-
Incubation: Incubate the plate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells. The final DMSO concentration should be below 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the luminescence reagent to room temperature for 30 minutes.
-
Add 25 µL of the luminescence reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cell-Based Assay: HTRF® for ERK Phosphorylation
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the phosphorylation of ERK1/2 in a high-throughput format.
Experimental Workflow:
Caption: Workflow for the HTRF® phospho-ERK assay.
Materials:
-
Adherent cell line (e.g., HEK293, A549)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
Agonist (e.g., Epidermal Growth Factor - EGF)
-
HTRF® phospho-ERK1/2 assay kit
-
384-well, white, low-volume tissue culture plates
-
HTRF®-compatible plate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture cells to ~80% confluency. For many cell lines, serum starvation overnight may be necessary to reduce basal ERK phosphorylation.
-
Seed 10,000-20,000 cells per well in a 384-well plate in a volume of 16 µL.[5]
-
Incubate overnight.
-
-
Compound Treatment:
-
Add 2 µL of serially diluted this compound or DMSO control to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add 2 µL of agonist (e.g., EGF at a final concentration of 100 ng/mL) to all wells except the negative control.
-
Incubate for 5-10 minutes at room temperature.
-
-
Cell Lysis:
-
Add 5 µL of the HTRF® lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Antibody Addition:
-
Add 5 µL of the HTRF® antibody mix (anti-phospho-ERK-d2 and anti-total-ERK-Europium Kryptate) to each well.
-
-
Incubation: Incubate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio: (665 nm reading / 620 nm reading) * 10,000.
-
Calculate the percentage of inhibition relative to the stimulated (positive) and unstimulated (negative) controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting to a sigmoidal dose-response curve.
-
HTS Assay Validation
For all high-throughput screening assays, it is crucial to determine the Z'-factor to assess the quality and reliability of the assay.
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - [ (3 * (σp + σn)) / |µp - µn| ]
Where:
-
µp = mean of the positive control
-
σp = standard deviation of the positive control
-
µn = mean of the negative control
-
σn = standard deviation of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3][4]
Conclusion
This compound is a valuable research tool for investigating the ERK signaling pathway. The protocols provided here offer robust and reproducible methods for the high-throughput screening and characterization of potential ERK pathway inhibitors. Careful optimization of these protocols for specific cell lines and instrumentation will ensure high-quality, reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. assay.dev [assay.dev]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
(R)-VX-11e: Application Notes and Protocols for Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-11e is a potent and selective inhibitor of extracellular signal-regulated kinase 2 (ERK2), a key component of the Ras/Raf/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly in leukemia.[1][2] These application notes provide a comprehensive guide for designing and conducting experiments to investigate the pro-apoptotic effects of this compound.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of ERK2.[1] In many cancer cells, the Ras/Raf/MEK/ERK pathway is constitutively active, leading to the phosphorylation and activation of downstream targets that promote cell survival and proliferation while inhibiting apoptosis. By blocking ERK2, this compound disrupts this signaling cascade, leading to a decrease in the expression of anti-apoptotic proteins like survivin and NF-κB, and an increase in the expression of cell cycle inhibitors such as p21.[1][2] This shift in the balance of pro- and anti-apoptotic signals ultimately triggers programmed cell death.[1]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cell proliferation and apoptosis in various leukemia cell lines.
Table 1: IC50 Values of this compound in Leukemia Cell Lines after 24-hour treatment
| Cell Line | IC50 (µM) |
| K562 | 1.7 ± 0.2 |
| MOLM-14 | 2.5 ± 0.3 |
| REH | 3.8 ± 0.4 |
| MOLT-4 | 5.7 ± 0.5 |
Data synthesized from Jasek-Gajda et al. (2019).[1]
Table 2: Induction of Apoptosis by this compound in Leukemia Cell Lines after 24-hour treatment
| Cell Line | Treatment | Total Apoptotic Cells (%) (Early + Late) |
| K562 | Control | ~5.0 |
| This compound (at IC50) | 10.0 ± 3.3 | |
| MOLM-14 | Control | ~6.0 |
| This compound (at IC50) | 15.5 ± 4.1 | |
| REH | Control | ~7.0 |
| This compound (at IC50) | 17.1 ± 5.0 | |
| MOLT-4 | Control | ~8.0 |
| This compound (at IC50) | 18.2 ± 5.5 |
Data synthesized from Jasek-Gajda et al. (2019).[1]
Mandatory Visualizations
References
- 1. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-VX-11e Kinase Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-VX-11e, also known as VX-11e or ERK 11e, is a potent, selective, and orally bioavailable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] These kinases are critical components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, making it a key target for therapeutic intervention.[3][4] Accurate and reproducible methods for assessing the inhibitory activity of compounds like this compound against ERK2 are essential for drug discovery and development. This document provides detailed protocols for an in vitro biochemical assay to determine the potency of this compound against ERK2 kinase.
This compound Mechanism of Action: this compound is a small molecule inhibitor that targets the ATP-binding pocket of ERK1 and ERK2. By competing with ATP, it prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that drive cell proliferation, differentiation, and survival.[5] this compound demonstrates high selectivity for ERK1/2 over a broad panel of other protein kinases.[1][6]
ERK2 Signaling Pathway
The ERK/MAPK pathway is a central signaling cascade that transmits extracellular signals from surface receptors to the nucleus.[4] The core of this pathway involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK, e.g., Raf), a MAP Kinase Kinase (MAPKK, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[7][8] Upon stimulation by growth factors or mitogens, MEK1/2 phosphorylates and activates ERK1/2.[7] Activated ERK then translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, leading to changes in gene expression and cellular responses.[9] this compound directly inhibits the final kinase in this cascade, ERK2.
Figure 1: Simplified ERK/MAPK Signaling Pathway showing the inhibitory action of this compound.
Quantitative Data: In Vitro Potency of ERK Inhibitors
The inhibitory activity of this compound and other representative ERK inhibitors is summarized below. These values are typically determined through in vitro kinase assays.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | ERK2 | 15 | < 2 | [1][2][6][10] |
| ERK1 | 17 | N/A | [1][2] | |
| Ulixertinib (BVD-523) | ERK1/2 | < 0.3 (ERK2) | N/A | [1] |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 (ERK1), 0.3 (ERK2) | N/A | [1] |
| SCH772984 | ERK1/2 | 4 (ERK1), 1 (ERK2) | N/A | [1] |
| Magnolin | ERK1/2 | 87 (ERK1), 16.5 (ERK2) | N/A | [1] |
| FR 180204 | ERK1/2 | N/A | 310 (ERK1), 140 (ERK2) | [1] |
N/A: Not Available
Experimental Protocol: ERK2 Kinase Activity Assay (Luminescence-Based)
This protocol is adapted for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9] The luminescent signal is directly proportional to kinase activity.
1. Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The reaction is performed by incubating the ERK2 enzyme with its substrate (e.g., Myelin Basic Protein, MBP) and ATP. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used by a luciferase to generate a light signal. The intensity of the light is proportional to the ADP concentration, and thus to the ERK2 activity. Inhibition by this compound will result in a decreased luminescent signal.
2. Materials and Reagents:
-
Enzyme: Recombinant active human ERK2 (GST-tagged)[7]
-
Inhibitor: this compound
-
ATP: 10 mM stock solution
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[9]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Plates: White, opaque 96-well or 384-well assay plates
-
Solvent: 100% DMSO for inhibitor stock solution
3. Assay Procedure:
a. Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer and keep it on ice.
-
This compound Dilutions: Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Then, create an intermediate dilution of this series in the assay buffer. The final DMSO concentration in the well should not exceed 1%.[12]
-
Enzyme Preparation: Thaw the ERK2 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1-5 ng/µL, to be optimized empirically) in the assay buffer.[7]
-
Substrate/ATP Mix: Prepare a 2X working solution of the Substrate/ATP mix in the assay buffer. The final concentrations in the reaction should be optimized, but typical starting points are ~10-50 µM ATP and 0.2-0.5 mg/mL MBP.[7]
b. Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
-
Add 2.5 µL of the diluted ERK2 enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 10 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.[9][12]
c. Signal Detection:
-
After the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the luminescence on a plate reader.
Experimental Workflow
Figure 2: Workflow for the this compound ERK2 luminescence-based kinase activity assay.
4. Data Analysis:
-
Controls: Include "no enzyme" wells (background) and "no inhibitor" (100% activity) controls.
-
Normalization: Subtract the average background signal from all data points. Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of ERK2 activity.
5. Troubleshooting:
-
High Background Signal: May indicate ATP contamination in reagents. Use high-purity reagents.
-
Low Signal/Noise Ratio: Optimize enzyme concentration and incubation time. Ensure the substrate and ATP concentrations are near the Km for the enzyme.
-
Poor Z'-factor: Check for pipetting errors, reagent instability, or inappropriate assay conditions (e.g., temperature, DMSO concentration).
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. VX-11e - LKT Labs [lktlabs.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 9. promega.com [promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scbt.com [scbt.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-VX-11e Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of (R)-VX-11e, a potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to address common issues encountered during cellular assays with this compound.
1. Compound Solubility and Stability
-
Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
-
Answer: this compound is sparingly soluble in aqueous solutions. To improve solubility:
-
Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Preparation: Briefly sonicate the stock solution or warm the cell culture medium to 37°C before adding the compound to aid dissolution. For long-term experiments, consider preparing fresh dilutions from the stock for each experiment to avoid degradation.
-
2. Determining the Optimal Concentration
-
Question: What concentration of this compound should I use to inhibit ERK signaling without causing excessive cell death?
-
Answer: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Dose-Response Experiment: Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) to assess the cytotoxic effects of the compound at each concentration.
-
Western Blot Analysis: To confirm target engagement, you can perform a western blot to measure the levels of phosphorylated ERK (p-ERK) and total ERK. A decrease in the p-ERK/total ERK ratio indicates successful inhibition.
-
Optimal Range: The ideal concentration will show significant inhibition of ERK phosphorylation with minimal impact on cell viability. For example, in HT-29 cells, this compound has an IC50 of 48 nM for inhibiting cell proliferation.[1][2]
-
3. Unexpected Cytotoxicity
-
Question: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
-
Answer: Unexpected cytotoxicity can arise from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Your cell line might be particularly sensitive to ERK inhibition.
-
Off-Target Effects: While this compound is a selective ERK inhibitor, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control (cells treated with the solvent alone) shows no significant decrease in viability.
-
Compound Purity: Impurities in the compound preparation could be cytotoxic. Ensure you are using a high-purity batch of this compound.
-
4. Lack of Inhibitory Effect
-
Question: I am not observing any inhibition of ERK phosphorylation or a downstream effect. What should I check?
-
Answer: If you do not observe the expected inhibitory effect:
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Pathway Activation: Confirm that the ERK pathway is active in your cell line under your experimental conditions. You may need to stimulate the pathway with a growth factor (e.g., EGF or FGF) to observe a robust p-ERK signal that can then be inhibited.
-
Treatment Duration: The inhibitor may require a specific pre-incubation time to enter the cells and engage with its target. Consider performing a time-course experiment to determine the optimal treatment duration.
-
Detection Method: Ensure your detection method (e.g., western blot) is optimized. This includes using appropriate antibodies, lysis buffers with phosphatase and protease inhibitors, and sufficient protein loading.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various cellular assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HT-29 | Proliferation Assay | IC50 | 48 nM | [1][2] |
| HNSCC | Cell Viability | No significant reduction | 0.5 µM (24h) | [3] |
| Leukemia Cell Lines (MOLM-14, K562, REH, MOLT-4) | Proliferation Assay | IC50 | 1.7 µM - 5.7 µM (24h) | |
| Osteosarcoma Cells | ERK Phosphorylation Inhibition | Effective Concentration | 3 µM | [4] |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability (MTT Assay)
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting cell proliferation while maintaining viability using an MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FBBC05"]; GRB2 [label="GRB2", fillcolor="#F1F3F4"]; SOS [label="SOS", fillcolor="#F1F3F4"]; Ras_GDP [label="Ras-GDP\n(Inactive)", fillcolor="#EA4335"]; Ras_GTP [label="Ras-GTP\n(Active)", fillcolor="#34A853"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK1/2", fillcolor="#F1F3F4"]; ERK [label="ERK1/2", fillcolor="#F1F3F4"]; VX11e [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., transcription factors)", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> GRB2 [label="Activates"]; GRB2 -> SOS; SOS -> Ras_GDP [label="Promotes GDP/GTP\nexchange"]; Ras_GDP -> Ras_GTP [style=invis]; // for layout Ras_GTP -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Downstream [label="Phosphorylates"]; Downstream -> Proliferation; VX11e -> ERK [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed];
// Invisible edges for alignment {rank=same; GRB2; SOS; Ras_GDP; Ras_GTP} }
Caption: Workflow for determining the optimal concentration of this compound using a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
(R)-VX-11e stability in cell culture media
Welcome to the technical support center for the selective ERK1/2 inhibitor, (R)-VX-11e. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q2: What is the stability of this compound in cell culture media?
A2: Currently, there is no publicly available quantitative data on the half-life or degradation rate of this compound in specific cell culture media such as RPMI 1640 or DMEM. As a general best practice for kinase inhibitors, it is recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent potency. If long-term incubation experiments are planned, it is advisable to determine the stability of this compound in your specific experimental conditions (see Protocol 1).
Q3: I am not observing the expected inhibition of ERK phosphorylation. What are the possible causes?
A3: Several factors could contribute to a lack of efficacy. These include:
-
Compound Degradation: Ensure your stock solution is not compromised and that fresh dilutions in media are used.
-
Suboptimal Concentration: The IC50 of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Experimental Protocol: Verify that your Western blot protocol for detecting phosphorylated ERK (p-ERK) includes phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of your target.
-
Cellular Context: The basal level of ERK activation can vary. Consider serum-starving your cells before stimulation (e.g., with a growth factor) to enhance the window of ERK activation and better assess inhibitor efficacy.
Q4: I am observing unexpected off-target effects or toxicity. What should I do?
A4: Unexpected phenotypes can sometimes be attributed to off-target effects, especially at higher concentrations of the inhibitor. To address this:
-
Compare Viability and On-Target IC50: Perform a dose-response curve for cell viability and compare it to the IC50 for ERK1/2 inhibition. A large discrepancy may suggest off-target toxicity.
-
Use a Structurally Different ERK Inhibitor: Comparing the effects of another ERK inhibitor with a different chemical scaffold can help differentiate between on-target and off-target effects.
-
Investigate Compensatory Pathways: Inhibition of the ERK pathway can sometimes lead to the activation of other survival pathways (e.g., PI3K/Akt). Probing for the activation of these pathways via Western blot can provide valuable insights.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell passage number, confluency, or inhibitor preparation.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Standardize cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Problem 2: Paradoxical increase in p-ERK levels upon treatment.
-
Possible Cause: This can be a result of feedback mechanisms within the MAPK pathway or off-target effects on upstream regulators.
-
Solution:
-
Perform a time-course experiment to analyze p-ERK levels at various time points after adding the inhibitor.
-
Titrate the inhibitor concentration to see if the paradoxical activation is dose-dependent.
-
Consider co-treatment with an upstream inhibitor (e.g., a MEK inhibitor) to investigate the mechanism.
-
Quantitative Data Summary
As specific stability data for this compound in cell culture media is not publicly available, the following table summarizes its known solubility and storage recommendations.
| Parameter | Value | Source |
| Solubility | DMSO (≥ 100 mg/mL) | N/A |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [1] |
| Working Solution Stability | Recommended to prepare fresh for each use | N/A |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., RPMI 1640) with supplements (e.g., 10% FBS)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the medium in a cell culture incubator (37°C, 5% CO2) in a sterile, cell-free plate.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Process samples at each time point by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by a validated HPLC-MS method to quantify the concentration of the parent this compound compound.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol outlines the procedure for assessing the on-target activity of this compound.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
Primary antibodies for p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse with the supplemented lysis buffer.
-
Determine protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the p-ERK signal to total ERK and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
preventing (R)-VX-11e precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (R)-VX-11e in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of the kinases ERK1 and ERK2, which are key components of the MAPK signaling pathway.[1] This pathway is often hyperactivated in various cancers, making this compound a valuable tool for cancer research. However, this compound is a hydrophobic molecule and is practically insoluble in water and aqueous buffers at neutral pH.[1] This poor solubility can lead to precipitation when diluting concentrated stock solutions (typically in DMSO) into aqueous experimental media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the initial signs of this compound precipitation?
Precipitation of this compound can manifest in several ways:
-
Visible particulates: You may observe a cloudy or hazy appearance in your buffer or media after adding the compound. In some cases, distinct solid particles may be visible.
-
Inconsistent results: Variability in your experimental data, such as fluctuating IC50 values or inconsistent effects on downstream signaling, can be an indicator of compound precipitation.
-
Microscopic examination: Under a microscope, you may see crystalline or amorphous precipitates in your cell culture wells.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations up to 100 mg/mL (199.86 mM).[1] For optimal results and to avoid issues with moisture-absorbing DMSO which can reduce solubility, it is recommended to use fresh, anhydrous DMSO.[1] Ethanol is another potential solvent, with a solubility of at least 16 mg/mL.[1]
Q4: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
The final concentration of DMSO in your aqueous buffer or cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A common recommendation is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance for DMSO can be cell line or assay-dependent, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific experimental system. Some in vitro kinase assays have been performed with a final DMSO concentration of 2.5%.
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guides
Scenario 1: Precipitate forms immediately upon dilution of the DMSO stock solution into the aqueous buffer.
This is a common issue arising from the rapid change in solvent polarity, causing the hydrophobic compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound. Determine the lowest effective concentration for your experiment to minimize the amount of compound needed.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in the DMSO concentration can help keep the compound in solution.
-
Incorporate a Co-solvent: The addition of a water-miscible organic co-solvent can increase the solubility of this compound in the final aqueous solution.
-
Add a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Scenario 2: The solution is initially clear but becomes cloudy over time or upon temperature change.
This may indicate that the compound is at a concentration near its solubility limit and is slowly precipitating out, or that its solubility is temperature-dependent.
Troubleshooting Steps:
-
Pre-warm or Pre-cool Buffers: If your experiments are conducted at a specific temperature (e.g., 37°C), ensure your buffers are pre-warmed to that temperature before adding the this compound stock solution. Conversely, if precipitation occurs at higher temperatures, consider if the experiment can be performed at a lower temperature.
-
Check for Compound Stability: While less common for precipitation issues, ensure that the compound is stable in your buffer system over the duration of your experiment. Degradation could potentially lead to less soluble byproducts.
-
Buffer Composition: Certain salts or high concentrations of divalent cations in your buffer could potentially interact with the compound and reduce its solubility. If possible, test the solubility in a simpler buffer system.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | 100 mg/mL (199.86 mM) | [1] |
| Ethanol | 16 mg/mL (31.97 mM) | [1] |
Table 2: Illustrative Guide for Using Co-solvents and Surfactants to Prevent this compound Precipitation
This table provides general guidance. The optimal concentration of the additive should be determined empirically for your specific buffer and experimental conditions.
| Additive Type | Example | Typical Final Concentration Range | Notes |
| Co-solvent | PEG300 | 1 - 10% (v/v) | Can improve solubility but may affect some biological assays. |
| Glycerol | 1 - 10% (v/v) | Often used as a cryoprotectant and can enhance solubility. | |
| Surfactant | Tween-80 | 0.01 - 0.1% (v/v) | A non-ionic surfactant commonly used to prevent aggregation. |
| Pluronic F-68 | 0.01 - 0.1% (v/v) | A non-ionic surfactant known for its low protein binding. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Serial Dilution Method
Objective: To prepare a final working solution of this compound in an aqueous buffer with a low final DMSO concentration, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 50 mM. For example, add 100.1 µL of DMSO to 1 mg of this compound (MW: 500.35 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved. This is your Primary Stock .
-
-
Create an Intermediate Dilution in DMSO:
-
Dilute the Primary Stock 1:10 in DMSO to create a 5 mM intermediate stock. For example, add 10 µL of the 50 mM Primary Stock to 90 µL of DMSO.
-
-
Prepare a High-Concentration Aqueous Intermediate:
-
Add a small volume of the 5 mM DMSO intermediate stock to your aqueous buffer. For example, to prepare a 100 µM solution with 2% DMSO, add 2 µL of the 5 mM stock to 98 µL of buffer. Mix gently but thoroughly.
-
-
Prepare the Final Working Solution:
-
Dilute the high-concentration aqueous intermediate into the final volume of your aqueous buffer to achieve the desired final concentration of this compound. For example, to prepare 1 mL of a 1 µM final solution, add 10 µL of the 100 µM aqueous intermediate to 990 µL of your buffer. The final DMSO concentration in this example would be 0.02%.
-
Protocol 2: Assessing the Kinetic Solubility of this compound in an Aqueous Buffer
Objective: To determine the maximum concentration at which this compound remains soluble in a specific aqueous buffer under defined conditions.
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a Serial Dilution of this compound:
-
In the 96-well plate, perform a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.
-
-
Dilute into Aqueous Buffer:
-
To each well containing the DMSO serial dilution, add your aqueous buffer of interest to achieve a constant final DMSO concentration (e.g., 1%). For example, add 2 µL of each DMSO dilution to 198 µL of buffer.
-
Include a buffer-only control and a buffer with 1% DMSO control.
-
-
Incubate and Measure:
-
Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).
-
-
Analyze the Data:
-
Plot the absorbance/light scattering against the concentration of this compound.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance/light scattering compared to the DMSO vehicle control.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility in aqueous buffers.
References
Technical Support Center: (R)-VX-11e Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, (R)-VX-11e, in animal models. The information is designed to help minimize toxicity and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally bioavailable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1][2][3] It functions by targeting the ATP-binding pocket of the kinases, thereby preventing their activity.[4]
Q2: What are the known in vivo dosages and formulations for this compound in rodents?
A2: A common dosage used in mouse models is 50 mg/kg, administered orally (p.o.).[2][5] In some studies, this dose is given daily.[6] this compound has good oral bioavailability in both rats and mice.[4][5] For formulation, this compound can be dissolved in dimethyl sulfoxide (DMSO) and then further diluted using various vehicles depending on the experimental needs.[1][2]
Q3: What is meant by the "excessive toxicity" of VX-11e reported in some studies?
A3: "Excessive toxicity" refers to adverse effects that are not directly linked to the on-target inhibition of ERK1/2.[1][7] This suggests potential off-target effects, where the compound may interact with other kinases or cellular pathways, leading to unintended toxicity.[1][8] This phenomenon has been observed in specific cancer cell lines, such as SH-SY5Y and HCT-116, where VX-11e exerted toxicity at concentrations lower than those required for complete ERK inhibition.[7]
Q4: How does the toxicity of this compound manifest at a cellular level?
A4: In the U937 leukemia cell line, this compound has been shown to induce apoptosis (programmed cell death) but not necrosis (uncontrolled cell death).[7] This is a key distinction from other ERK inhibitors, which may induce different cell death mechanisms.[7]
Q5: Are there any known off-targets for this compound that could contribute to its toxicity?
A5: While this compound is highly selective for ERK1/2, it can inhibit other kinases at higher concentrations.[4] For instance, it has been shown to inhibit GSK-3, Aurora A, and Cdk2, but with much lower potency compared to its inhibition of ERK1/2.[4] It is plausible that at higher in vivo concentrations, these or other off-target interactions could contribute to toxicity.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe morbidity (e.g., significant weight loss, lethargy, ruffled fur) | - Dose may be too high, leading to on-target or off-target toxicity.- Formulation issues (e.g., precipitation, improper vehicle).- Animal model sensitivity. | - Dose-ranging study: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.- Formulation check: Ensure the compound is fully solubilized and the vehicle is well-tolerated. Consider alternative formulations if issues persist.[1][2]- Close monitoring: Implement a detailed monitoring plan for clinical signs of toxicity.[9][10] |
| Inconsistent or lack of tumor growth inhibition | - Insufficient drug exposure due to poor oral bioavailability in the specific study.- Sub-optimal dosing frequency.- Rapid development of resistance. | - Pharmacokinetic (PK) analysis: If possible, measure plasma concentrations of this compound to confirm adequate exposure.[4]- Adjust dosing schedule: Based on the half-life of the compound, consider twice-daily (BID) dosing to maintain therapeutic levels.[5]- Combination therapy: Explore combining this compound with other agents to overcome potential resistance mechanisms.[5][11][12] |
| Signs of central nervous system (CNS) toxicity (e.g., tremors, seizures) | - While not specifically reported for this compound, other compounds targeting the MAPK/ERK pathway have shown CNS toxicities.[7] | - Neurological assessment: Include a neurological assessment in your monitoring plan.- Dose reduction: If CNS signs are observed, consider reducing the dose. |
| Ocular abnormalities | - Other ERK inhibitors have been associated with retinopathy.[6] | - Ophthalmological examination: For long-term studies, consider including baseline and follow-up ophthalmological exams. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| ERK1 | Cell-free assay | 17 nM (IC50) | [1] |
| ERK2 | Cell-free assay | 15 nM (IC50) | [1] |
| ERK2 | Cell-free assay | < 2 nM (Ki) | [2][4] |
| HT-29 cell proliferation | Cell-based assay | 48 nM (IC50) | [1][3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose | Bioavailability (F) | Half-life (t1/2) | Plasma Concentration (4h post-dose) | Plasma Concentration (8h post-dose) | Reference |
| Mouse | 33 mg/kg (oral) | 67% | 4.4 h | 488 ng/mL | 122 ng/mL | [4] |
| Rat | 10 mg/kg (oral) | 65% | 3 h | 329 ng/mL | 267 ng/mL | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Rodents (Aqueous-based)
-
Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.[1]
-
For a 1 mL final working solution, take 50 µL of the 100 mg/mL DMSO stock solution.[1]
-
Add the DMSO stock to 400 µL of PEG300 and mix until the solution is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[1]
-
Add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL.[1]
-
This formulation should be used immediately for optimal results.[1]
Protocol 2: Formulation of this compound for Oral Gavage in Rodents (Oil-based)
-
Prepare a stock solution of this compound in DMSO at a concentration of 32.5 mg/mL.[2]
-
For a 1 mL final working solution, take 100 µL of the 32.5 mg/mL DMSO stock solution.[2]
-
Add the DMSO stock to 900 µL of corn oil and mix thoroughly.[2]
-
This formulation may be suitable for studies with a longer continuous dosing period.[2]
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel selective ERK1/2 inhibitor, Laxiflorin B, targets EGFR mutation subtypes in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical and Morphologic Characteristics of ERK Inhibitor-Associated Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro [frontiersin.org]
Technical Support Center: (R)-VX-11e Dose-Response Curve Optimization
Welcome to the technical support center for (R)-VX-11e, a potent and selective inhibitor of ERK1 and ERK2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dose-response curve generation with this compound.
Q1: My IC50 value for this compound is higher than the literature values. What are the potential causes?
A rightward shift in your dose-response curve, resulting in a higher IC50 value, can be attributed to several factors:
-
Compound Solubility and Stability: this compound is soluble in DMSO[1][2]. Ensure that your stock solution is fully dissolved and avoid repeated freeze-thaw cycles. Precipitation of the compound in your assay medium can significantly reduce its effective concentration. It is recommended to use freshly prepared dilutions.
-
Cell Density: The optimal cell seeding density can vary between cell lines. High cell density can lead to an underestimation of the inhibitor's potency. It is advisable to optimize cell numbers to ensure they are in a logarithmic growth phase throughout the experiment.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its bioavailability. Consider reducing the serum concentration during the treatment period, but ensure cell viability is not compromised.
-
Assay Incubation Time: The duration of inhibitor exposure can influence the IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor. Typical incubation times for cell viability assays range from 48 to 96 hours[3][4].
Q2: I am observing a very steep or shallow dose-response curve. What does this indicate?
The slope of the dose-response curve (Hill slope) provides insights into the mechanism of inhibition.
-
Steep Curve (Hill Slope > 1): This can suggest positive cooperativity in binding or the presence of off-target effects at higher concentrations. It can also be an artifact of the assay conditions, such as high enzyme concentrations in biochemical assays[5].
-
Shallow Curve (Hill Slope < 1): This may indicate negative cooperativity, inhibitor degradation, or complex biological responses within the cell population.
For troubleshooting, it is important to ensure accurate serial dilutions and to evaluate the health of the cells at the highest concentrations of the inhibitor to rule out cytotoxicity-related artifacts.
Q3: My dose-response curve has a high background signal or does not plateau at the bottom. What could be the problem?
An incomplete or noisy dose-response curve can be due to several experimental factors:
-
Incomplete Inhibition: The concentration range of this compound may not be high enough to achieve maximal inhibition. It is recommended to use a wide concentration range, typically spanning several orders of magnitude (e.g., 1 nM to 10 µM)[6].
-
Off-Target Effects: At very high concentrations, some inhibitors can exhibit off-target effects that may lead to a U-shaped dose-response curve or other unexpected results.
-
Assay Variability: Inconsistent cell seeding, pipetting errors, or "edge effects" in microplates can contribute to high variability and a noisy signal. Proper experimental technique and plate layout are crucial for minimizing these issues[7].
Q4: How can I confirm that this compound is inhibiting ERK signaling in my cellular assay?
To validate the on-target activity of this compound, it is recommended to perform a western blot analysis to measure the phosphorylation of ERK and its downstream substrate, RSK. A dose-dependent decrease in the phosphorylation of these proteins will confirm that the inhibitor is engaging its target within the cell[4].
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ERK1 | Kinase Assay | 17 | [8] |
| ERK2 | Kinase Assay | 15 | [8] |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| HT29 | Colorectal Carcinoma | Proliferation Assay | 48 | [2][8] |
| K562 | Leukemia | Proliferation Assay | ~1700 | [8] |
| MOLT-4 | Leukemia | Proliferation Assay | ~5700 | [8] |
| A549 | Non-Small Cell Lung Cancer | Cytotoxicity Assay | 770 | |
| DM122 | Melanoma | Cytotoxicity Assay | 370 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Culture adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator[3].
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro ERK2 Kinase Assay (ADP-Glo™ Assay)
This protocol describes how to assess the direct inhibitory effect of this compound on the enzymatic activity of purified ERK2.
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare the ERK2 enzyme, substrate (e.g., myelin basic protein), and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase assay buffer, the ERK2 enzyme, and the substrate.
-
Add the diluted this compound or DMSO vehicle.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature[9].
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions[9].
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key pathways and workflows.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a cell-based dose-response curve.
Caption: Troubleshooting logic for optimizing this compound dose-response curves.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
Technical Support Center: Interpreting Unexpected Results with (R)-VX-11e
Welcome to the technical support center for (R)-VX-11e, a potent and selective inhibitor of ERK1 and ERK2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as VX-11e, is a potent, selective, and orally bioavailable inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] It functions as an ATP-competitive inhibitor, binding to the active site of ERK1/2 and preventing the phosphorylation of downstream substrates.[3] By inhibiting ERK1/2, this compound disrupts the MAPK/ERK signaling cascade, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[4][5]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. In cell-free kinase assays, the IC50 values for ERK1 and ERK2 are approximately 17 nM and 15 nM, respectively.[2] In cell-based proliferation assays, the IC50 can range from the low nanomolar to the micromolar range. For example, the IC50 in HT29 colon cancer cells is reported to be 48 nM.[1][6] It is crucial to determine the IC50 empirically in your specific experimental system.
Q3: I am observing a paradoxical increase in phosphorylated ERK (p-ERK) levels after treatment with this compound. Is this expected?
Yes, this phenomenon, known as paradoxical activation, has been observed with several ATP-competitive ERK inhibitors. Inhibition of the active site of ERK can disrupt the negative feedback loops that normally downregulate the MAPK pathway. This can lead to an accumulation of doubly phosphorylated, yet inactive, ERK, which is detected by phospho-specific antibodies in assays like Western blotting.[7]
Q4: The sensitivity of my cell lines to this compound is highly variable. Why is this?
Cell-line specific responses to this compound are common and can be attributed to several factors, including:
-
Genetic background: The mutational status of upstream components of the MAPK pathway (e.g., BRAF, RAS) can significantly influence sensitivity.
-
Compensatory signaling: Some cell lines may activate alternative survival pathways to bypass ERK inhibition.
-
Drug efflux pumps: Overexpression of multidrug resistance transporters can reduce the intracellular concentration of the inhibitor.
-
Off-target effects: At higher concentrations, this compound may interact with other kinases, leading to differential effects in various cell lines.
A study on leukemia cell lines demonstrated that the combination of VX-11e with voreloxin resulted in synergistic, additive, or even antagonistic effects depending on the specific cell line, highlighting the importance of the cellular context.[8]
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability After Treatment
If you observe that this compound is not effectively inhibiting cell proliferation or inducing cell death in your experiments, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments with unexpectedly high cell viability.
Data Interpretation
| Observation | Possible Cause | Recommended Action |
| High IC50 for Cell Viability | Cell line may be inherently resistant. | Confirm target engagement by Western blot for p-ERK. Consider using a different cell line or a combination therapy approach. |
| p-ERK is not inhibited | Inhibitor may be inactive or used at a suboptimal concentration. | Verify the integrity of your this compound stock. Perform a dose-response experiment to determine the optimal concentration. |
| p-ERK is inhibited, but cell viability remains high | Cells may be utilizing compensatory survival pathways. | Investigate the activation of parallel signaling pathways (e.g., PI3K/Akt). Consider combination therapy to block these escape routes. |
| Variable results between experiments | Inconsistent cell culture conditions or experimental setup. | Standardize cell passage number, seeding density, and treatment protocols. Ensure consistent reagent quality. |
Quantitative Data Summary: this compound IC50 in Leukemia Cell Lines
The following table summarizes the IC50 values of this compound in different leukemia cell lines, illustrating the cell-type specific sensitivity.
| Cell Line | This compound IC50 (µM) |
| K562 | 1.7 ± 0.2 |
| MOLM-14 | 2.5 ± 0.3 |
| REH | 4.2 ± 0.4 |
| MOLT-4 | 5.7 ± 0.5 |
| Data from Jasek-Gajda et al., 2019.[8] |
Issue 2: Paradoxical Activation of the MAPK Pathway
Observing an increase in p-ERK levels upon inhibitor treatment can be counterintuitive. This section provides guidance on how to interpret and manage this phenomenon.
Signaling Pathway Diagram
Caption: Simplified MAPK signaling pathway illustrating the point of inhibition by this compound and the negative feedback loop.
Troubleshooting and Interpretation
| Observation | Possible Cause | Recommended Action |
| Increased p-ERK signal on Western blot | Paradoxical activation due to disruption of negative feedback loops. | Confirm inhibition of downstream ERK targets (e.g., p-RSK) to verify inhibitor efficacy. Perform a time-course experiment to observe the dynamics of p-ERK levels. |
| No change in downstream target phosphorylation | The paradoxical p-ERK may still be inactive. | Use a kinase activity assay to directly measure ERK catalytic function. |
| Increased phosphorylation of upstream components (e.g., MEK) | Release of negative feedback. | This is an expected consequence of ERK inhibition and confirms on-target activity. |
Issue 3: Off-Target Effects
At higher concentrations, this compound may inhibit other kinases, leading to unexpected cellular phenotypes.
Known Off-Target Kinases
This compound has been reported to show some inhibitory activity against the following kinases at higher concentrations:
-
Aurora Kinase A (AurA)
-
Glycogen Synthase Kinase 3 (GSK-3)
-
Cyclin-Dependent Kinase 2 (CDK2)
-
FMS-like Tyrosine Kinase 3 (FLT3)
-
Rho-associated Protein Kinase 1 (ROCK1)
-
c-Jun N-terminal Kinase 3 (JNK3)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 5. medkoo.com [medkoo.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of ERK1/2 Inhibitors: (R)-VX-11e and Ulixertinib (BVD-523)
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in a variety of human cancers. This guide provides a comparative overview of the efficacy of two prominent ERK1/2 inhibitors, (R)-VX-11e and ulixertinib (BVD-523), based on available preclinical and clinical data.
Mechanism of Action
Both this compound and ulixertinib are small molecule inhibitors that target the kinase activity of ERK1 and ERK2. By binding to these kinases, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signal transduction cascade that promotes cell proliferation, differentiation, and survival.[1][2][3] Ulixertinib is described as a potent, reversible, and ATP-competitive inhibitor of ERK1/2.[4][5]
Preclinical Efficacy
The preclinical activity of both compounds has been evaluated in various cancer cell lines and animal models, demonstrating their potential as anti-neoplastic agents.
In Vitro Potency and Cellular Activity
The following table summarizes the in vitro potency of this compound and ulixertinib against ERK1/2 and their anti-proliferative effects in different cancer cell lines.
| Parameter | This compound | Ulixertinib (BVD-523) | Cell Line Context | Reference |
| IC₅₀ (ERK1) | 17 nM | <0.3 nM (for ERK2) | Enzyme Assay | [3][4] |
| IC₅₀ (ERK2) | 15 nM | <0.3 nM | Enzyme Assay | [3][4] |
| Kᵢ | < 2 nM | <0.3 nM | Enzyme Assay | [6][7] |
| Cell Proliferation IC₅₀ | 48 nM | 180 nM | HT29 (colorectal) | [3][4] |
| Cell Proliferation EC₅₀ | 770 nM | 400 nM | A549 (NSCLC) | [8] |
| Cell Proliferation EC₅₀ | 370 nM | 480 nM | DM122 (melanoma) | [8] |
In Vivo Antitumor Activity
Both inhibitors have demonstrated significant tumor growth inhibition in xenograft models of human cancers.
| Compound | Model | Dosing | Outcome | Reference |
| This compound | Human melanoma RPDX tumors in NSG mice | 50 mg/kg, p.o. | Robust inhibition of pRSK and tumor growth | [3][7] |
| Ulixertinib (BVD-523) | A375 (melanoma) xenograft | 50 mg/kg and 100 mg/kg, twice daily | Significant dose-dependent antitumor activity | [6] |
| Ulixertinib (BVD-523) | Colo205 (colorectal) xenograft | 50, 75, and 100 mg/kg, twice daily | Significant antitumor efficacy | [6] |
Clinical Efficacy of Ulixertinib (BVD-523)
Ulixertinib has been evaluated in several clinical trials for various solid tumors.
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT01781429 | I | Advanced solid tumors with MAPK pathway mutations | Recommended Phase 2 Dose (RP2D) of 600 mg twice daily. Partial responses observed in 14% of evaluable patients in the dose expansion cohort with NRAS-, BRAF V600–, and non–V600 BRAF-mutant tumors.[9][10][11] | [9][10][11] |
| Phase II | Metastatic uveal melanoma | No objective responses. Median time to progression was 2.0 months. The study did not meet its primary endpoint.[5][12][13] | [5][12][13] | |
| NCI-COG Pediatric MATCH (APEC1621J) | II | Children and young adults with tumors harboring activating MAPK pathway alterations | Limited single-agent efficacy. Pediatric RP2D established at 260 mg/m²/dose PO BID.[14] | [14] |
| ULI-EAP-100 | Expanded Access | Various cancers with MAPK pathway alterations | Clinical benefit observed in some patients, including those with BRAF V600E pancreatic cancer and glioblastoma.[15] | [15] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of these inhibitors' function and evaluation, the following diagrams are provided.
References
- 1. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase II Study of Ulixertinib in Children and Young Adults with Tumors Harboring Activating Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations: APEC1621J of the NCI-COG Pediatric MATCH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
On-Target Efficacy of (R)-VX-11e: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of (R)-VX-11e, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The performance of this compound is benchmarked against other well-characterized ERK1/2 inhibitors, SCH772984 and GDC-0994 (Ravoxertinib), with supporting data from biochemical and cellular assays.
Biochemical Potency and Selectivity
This compound demonstrates high potency against its primary targets, ERK1 and ERK2. The following table summarizes the biochemical activity of this compound in comparison to SCH772984 and GDC-0994.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | ERK1 | 17 | <2 | Over 200-fold selective against a panel of other kinases.[1] |
| ERK2 | 15 | <2 | ||
| SCH772984 | ERK1 | 4 | - | Highly selective with few off-targets at higher concentrations.[2][3] |
| ERK2 | 1 | - | ||
| GDC-0994 | ERK1 | 1.1 | - | Highly selective for ERK1/2.[1] |
| ERK2 | 0.3 | - |
Cellular Activity and On-Target Effects
The on-target efficacy of this compound is further validated in cellular assays, where it effectively inhibits cell proliferation and downstream signaling cascades mediated by ERK1/2.
Inhibition of Cell Proliferation
The anti-proliferative activity of this compound and its comparators has been assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Inhibitor | Cell Line | Genotype | Cellular IC50 (nM) |
| This compound | A549 (NSCLC) | KRAS G12S | 770[4] |
| DM122 (Melanoma) | BRAF V600E | 370[4] | |
| HCT-116 (Colon) | KRAS G13D | Not explicitly found | |
| SH-SY5Y (Neuroblastoma) | - | Not explicitly found | |
| U937 (Leukemia) | - | 5700[5] | |
| SCH772984 | A375 (Melanoma) | BRAF V600E | 4[3] |
| H727 (NSCLC) | - | 135[6] | |
| U937 (Leukemia) | - | 1700[5] | |
| GDC-0994 | KHM-5M (Melanoma) | BRAF V600E | Not explicitly found |
| TTA-1 (Thyroid) | BRAF WT | Not explicitly found |
Inhibition of Downstream Signaling
A key downstream substrate of ERK1/2 is p90 Ribosomal S6 Kinase (RSK). Inhibition of RSK phosphorylation serves as a reliable biomarker for on-target ERK1/2 inhibition.
| Inhibitor | Cell Line | Effect on p-RSK |
| This compound | SH-SY5Y, HCT-116 | Weak inhibition of RSK1 phosphorylation observed.[2] |
| SCH772984 | LOX (Melanoma) | Dose-dependent inhibition of RSK phosphorylation.[7] |
| Panc10.05 (Pancreatic) | Reduction in pRSK levels after 4 hours of treatment.[8] | |
| GDC-0994 | KHM-5M (Melanoma) | Dose-dependent inhibition of RSK phosphorylation.[9] |
| SKMel19 S, A375 S (Melanoma) | Inhibition of p-RSK observed after 24 hours.[10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical ERK Kinase Inhibition Assay
This assay determines the in vitro potency of the inhibitor against its target kinase.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Myelin Basic Protein)
-
This compound and comparator compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the ERK enzyme in kinase buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP in kinase buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blotting for Phospho-ERK and Phospho-RSK
This method is used to assess the inhibition of ERK signaling in a cellular context.
Materials:
-
Cancer cell lines (e.g., A375, HCT-116)
-
Cell culture medium and supplements
-
This compound and comparator compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (e.g., Ser380), anti-total-RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors or DMSO for the desired time (e.g., 4 or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, DM122)
-
Cell culture medium and supplements
-
This compound and comparator compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitors or DMSO.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 9. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
(R)-VX-11e: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of (R)-VX-11e, a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). By examining its activity against a panel of other kinases, this document aims to offer an objective assessment of its selectivity and potential off-target effects, supported by available experimental data.
This compound is a key component of the MAPK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1] Its high selectivity is a desirable characteristic in targeted cancer therapy to minimize off-target effects.[1] This guide presents quantitative data on its inhibitory activity against its primary targets, ERK1 and ERK2, and compares it with its activity against other kinases.
Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against its intended targets and several off-target kinases. The data demonstrates that this compound is a highly potent inhibitor of ERK1 and ERK2, with significantly lower activity against other tested kinases, indicating a high degree of selectivity.[2][3]
| Target Kinase | This compound Inhibition (IC50/Ki) | Alternative Inhibitor | Alternative Inhibitor Potency (IC50/Ki) |
| ERK1 | 17 nM (IC50)[2] | Ulixertinib (BVD-523) | <0.3 nM (Ki)[4] |
| ERK2 | <2 nM (Ki)[3][5] | Ulixertinib (BVD-523) | 0.04 ± 0.02 nM (Ki)[4] |
| GSK3 | >200-fold selectivity vs ERK2[3] | CHIR-99021 | 6.7 nM (IC50) |
| Aurora A | >200-fold selectivity vs ERK2[3] | Alisertib (MLN8237) | 1.2 nM (IC50) |
| CDK2 | >200-fold selectivity vs ERK2[3] | Palbociclib (PD-0332991) | 11 nM (IC50) |
| FLT3 | >200-fold selectivity vs ERK2[3] | Gilteritinib | <1 nM (IC50) |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and other compounds is typically determined using an in vitro kinase assay. The following is a generalized protocol for such an assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP) or coupled to a detection system
-
Test compound (this compound) and control inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or luminescence/fluorescence-based ADP detection kits)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the assay buffer, the purified kinase, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted test compound or control inhibitor to the appropriate wells. Include a control with solvent only (no inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined period to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection:
-
Radiometric Assay: Wash the phosphocellulose membrane to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay: Use a commercial kit to measure the amount of ADP produced, which is proportional to kinase activity. This is often done by a coupled enzyme reaction that generates a detectable luminescent or fluorescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound and Potential Off-Targets
The following diagram illustrates the primary signaling pathway targeted by this compound, the MAPK/ERK cascade, and the pathways involving the identified off-target kinases. This visualization helps to understand the potential biological consequences of cross-reactivity.
Caption: this compound's primary target and potential off-target signaling pathways.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The diagram below outlines the key steps in a typical in vitro kinase assay used to determine the inhibitory potency of a compound like this compound.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
Synergistic Potential of (R)-VX-11e in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. (R)-VX-11e, a potent and selective inhibitor of ERK1/2, has emerged as a promising candidate for synergistic combination regimens. This guide provides an objective comparison of the synergistic effects of this compound with various chemotherapy agents, supported by experimental data, to inform preclinical and clinical research strategies.
I. Synergistic Combination of this compound with Voreloxin in Leukemia
A significant body of evidence supports the synergistic anti-proliferative and pro-apoptotic effects of this compound when combined with the topoisomerase II inhibitor, voreloxin, in various leukemia cell lines.
Quantitative Data Summary
The synergistic potential of the this compound and voreloxin combination has been demonstrated across multiple leukemia cell lines. The half-maximal inhibitory concentrations (IC50) for each agent individually and the combination index (CI) values, which quantify the nature of the drug interaction (synergism, additivity, or antagonism), are presented below. A CI value less than 0.9 is indicative of a synergistic effect.
| Cell Line | This compound IC50 (µM) | Voreloxin IC50 (nM) | Combination Index (CI) |
| MOLM-14 (AML) | Not explicitly stated, but combination used 20 µM VX-11e and 160 nM voreloxin | Not explicitly stated, but combination used 20 µM VX-11e and 160 nM voreloxin | < 0.9 (Synergistic)[1] |
| K562 (CML) | 1.7 ± 0.2[1] | 50 (approx.) | Additive to Antagonistic[1] |
| REH (ALL) | 4.0 (approx.) | 22.2 ± 2.6[1] | < 0.9 (Synergistic)[1] |
| MOLT-4 (ALL) | 5.7 ± 0.5[1] | 74.4 ± 12.7[1] | < 0.9 (Synergistic)[1] |
AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia; ALL: Acute Lymphoblastic Leukemia
Experimental Protocol: In Vitro Proliferation and Synergy Analysis
Objective: To determine the anti-proliferative effects of this compound and voreloxin, alone and in combination, and to quantify their synergistic interaction.
1. Cell Culture:
-
Leukemia cell lines (MOLM-14, K562, REH, MOLT-4) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Drug Preparation:
-
This compound and voreloxin were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations in the cell culture medium.
3. Cell Viability Assay:
-
Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or voreloxin for 24 hours to determine the IC50 value for each drug.
-
For combination studies, cells were treated with both drugs simultaneously at a constant ratio based on their individual IC50 values.
-
Cell proliferation was assessed using a standard method such as the MTT or WST-1 assay.
4. Data Analysis:
-
IC50 values were calculated from the dose-response curves.
-
The synergistic effect of the drug combination was determined by calculating the Combination Index (CI) using the Chou-Talalay method. CI values were interpreted as follows:
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and voreloxin is attributed to the dual targeting of critical cancer cell survival pathways. This compound inhibits the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in leukemia and promotes cell proliferation and survival. Voreloxin induces DNA damage by inhibiting topoisomerase II. The combination of these agents leads to enhanced cell cycle arrest and apoptosis.
Caption: Dual inhibition of ERK signaling and induction of DNA damage.
II. Synergistic Combination of this compound with Other Chemotherapeutic Agents
Preliminary studies have indicated synergistic or enhanced anti-tumor activity of this compound in combination with other agents in different cancer types. While detailed quantitative data from peer-reviewed publications are emerging, the following combinations have shown promise:
-
With BKM120 (PI3K inhibitor) in Melanoma: In vivo studies using a human melanoma patient-derived xenograft (PDX) model demonstrated that the combination of this compound with the PI3K inhibitor BKM120 resulted in significantly improved tumor growth inhibition compared to either agent alone.
-
With WEHI-539 (BCL-XL inhibitor) in Colorectal Cancer: In colorectal cancer cell lines harboring KRAS or BRAF mutations, the combination of this compound with the BCL-XL inhibitor WEHI-539 has been reported to have a synergistic effect.
-
With Cobimetinib (MEK inhibitor) in RAS-mutant Cancers: The combination of an ERK inhibitor like this compound with a MEK inhibitor such as cobimetinib has shown synergistic effects in inhibiting cell proliferation in various RAS-mutant cancer cell lines. This dual MAPK pathway blockade is a rational approach to overcoming feedback reactivation mechanisms.
-
With STA-21 (STAT3 inhibitor) in Acute Lymphoblastic Leukemia: The combination of this compound with the STAT3 inhibitor STA-21 has been shown to significantly inhibit cell viability and induce apoptosis in acute lymphoblastic leukemia cell lines.
Experimental Workflow: General Approach for In Vivo Synergy Studies
Caption: Standard workflow for evaluating in vivo synergistic efficacy.
III. Conclusion
The available preclinical data strongly suggest that this compound has the potential to be a valuable component of combination chemotherapy regimens across a range of hematological and solid tumors. The synergistic interaction with voreloxin in leukemia is well-documented and provides a solid rationale for clinical investigation. Further studies are warranted to fully elucidate the quantitative synergistic effects and optimal dosing schedules for combinations with other agents like PI3K, BCL-XL, MEK, and STAT3 inhibitors. This guide serves as a foundational resource for researchers aiming to leverage the synergistic potential of this compound in the development of novel and more effective cancer therapies.
References
Comparative Analysis of (R)-VX-11e in Diverse Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the ERK1/2 inhibitor (R)-VX-11e, with a focus on its performance against other ERK inhibitors, ulixertinib (BVD-523) and LY3214996, across various cancer types. This document summarizes key preclinical data, details experimental methodologies, and visualizes critical biological pathways and workflows.
Executive Summary
This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a critical node in the MAPK signaling pathway frequently dysregulated in cancer.[1] Preclinical studies demonstrate its efficacy in reducing cell proliferation and tumor growth in various cancer models, including leukemia, melanoma, non-small cell lung cancer (NSCLC), and osteosarcoma.[1][2][3] This guide presents a comparative overview of this compound's performance, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid in the evaluation of its therapeutic potential.
Data Presentation: In Vitro Efficacy of ERK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and comparable ERK inhibitors in various cancer cell lines. This data provides a quantitative comparison of their potency.
Table 1: IC50 Values of ERK Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Colon Cancer | HT29 | 48 | [4][5] |
| Leukemia | K562 | 1700 ± 200 | [1] | |
| Leukemia | MOLM-14 | - | [1] | |
| Leukemia | REH | - | [1] | |
| Leukemia | MOLT-4 | 5700 ± 500 | [1] | |
| Ulixertinib (BVD-523) | Melanoma | A375 | 180 | [6] |
| LY3214996 | Melanoma | A375 | - | [7] |
| Colorectal Cancer | HCT116 | - | [7] |
Note: "-" indicates data not available in the searched literature.
Table 2: EC50 Values of this compound and Ulixertinib in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | EC50 (nM) | 95% Confidence Interval | Reference |
| This compound | NSCLC | A549 | 770 | 420–1400 | [2] |
| Melanoma | DM122 | 370 | 250–540 | [2] | |
| Ulixertinib (BVD-523) | NSCLC | A549 | 400 | 200–750 | [2] |
| Melanoma | DM122 | 480 | 270–870 | [2] |
Mechanism of Action and Signaling Pathways
This compound and its counterparts, ulixertinib and LY3214996, are ATP-competitive inhibitors of ERK1 and ERK2.[8][9][10] By blocking the kinase activity of ERK, these inhibitors prevent the phosphorylation of downstream substrates, thereby inhibiting cell proliferation, survival, and differentiation.[7][8]
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound and other ERK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other ERK inhibitors are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[11]
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[12]
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values using non-linear regression analysis.
The following diagram outlines the workflow for a typical cell viability assay.
Western Blot Analysis of ERK Signaling
This protocol is used to detect the phosphorylation status of ERK and its downstream targets, providing a direct measure of the inhibitor's on-target activity.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, typically at a 1:1000 to 1:2000 dilution) overnight at 4°C.[14]
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK or a loading control (e.g., β-actin) to normalize the data.[15]
In Vivo Tumor Xenograft Studies
This protocol describes the evaluation of an inhibitor's anti-tumor efficacy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Test compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells) into the flank of the mice.[16]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[16]
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound at 50 mg/kg, orally) and vehicle control according to the planned dosing schedule.[4]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
The following diagram illustrates the general workflow for an in vivo xenograft study.
Conclusion
This compound is a potent ERK2 inhibitor with demonstrated preclinical activity across a range of cancer cell lines. The comparative data presented in this guide suggests that its efficacy is comparable to other ERK inhibitors in clinical development, such as ulixertinib and LY3214996. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the therapeutic potential of this compound and other ERK pathway inhibitors. The visualization of the ERK signaling pathway and experimental workflows aims to facilitate a deeper understanding of the mechanism of action and the practical aspects of preclinical evaluation. Further head-to-head comparative studies will be invaluable in delineating the unique therapeutic advantages of this compound in specific cancer contexts.
References
- 1. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine | Semantic Scholar [semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Validating (R)-VX-11e Efficacy in 3D Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of ERK Inhibitors
The following table summarizes the available quantitative data on the efficacy of (R)-VX-11e and its alternatives. It is important to note that the data for this compound is derived from 2D cell culture assays, while the data for SCH772984 and ulixertinib is from 3D spheroid models. This difference in experimental setup should be considered when interpreting the results.
| Drug | Target | Cell Line | Culture Model | Efficacy Metric | Value | Reference |
| This compound | ERK1/2 | HT-29 | 2D Monolayer | IC50 (Proliferation) | 48 nM | [1] |
| This compound | ERK1/2 | HCT-116 | 2D Monolayer | IC50 (Viability) | 12 nM | [2] |
| SCH772984 | ERK1/2 | HCT116 | 3D Spheroid | GI50 (Growth Inhibition) | 150 nM | [3] |
| SCH772984 | ERK1/2 | DLD1 | 3D Spheroid | GI50 (Growth Inhibition) | 700 nM | [3] |
| Ulixertinib | ERK1/2 | HCT-116 | Not Specified | IC50 (Viability) | 36 nM | [2] |
Note: IC50 (Median Inhibitory Concentration) and GI50 (Median Growth Inhibition) are measures of a drug's potency. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Protocol 1: 2D Cell Proliferation/Viability Assay (for this compound)
This protocol is a standard method for assessing the effect of a compound on cell growth in a monolayer culture.
1. Cell Culture:
-
Human colorectal carcinoma cell lines (e.g., HT-29, HCT-116) are cultured in appropriate media (e.g., McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound or vehicle control (DMSO).
-
Cells are incubated with the compound for 72 hours.
-
Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
3. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: 3D Spheroid Formation and Growth Inhibition Assay (for SCH772984)
This protocol describes the generation of 3D tumor spheroids and the assessment of drug efficacy on their growth.[3][4]
1. Spheroid Formation:
-
HCT116 or DLD1 cells are harvested and resuspended in their respective growth media.[3]
-
To prevent cell attachment and promote spheroid formation, cells are seeded into ultra-low attachment 96-well round-bottom plates at a density of 5,000 cells per well.[5]
-
The plates are centrifuged at low speed (e.g., 1000 rpm for 5 minutes) to facilitate cell aggregation at the bottom of the wells.[6]
-
Spheroids are allowed to form and compact over 3-4 days, with media changes as needed.
2. Drug Treatment and Spheroid Growth Assessment:
-
Once uniform spheroids have formed, they are treated with various concentrations of SCH772984 or a vehicle control.
-
Spheroid growth is monitored over a period of 4 days by capturing brightfield images daily using an inverted microscope.[3][4]
-
The volume of the spheroids is calculated from the measured area using image analysis software.
3. Data Analysis:
-
The growth inhibition 50 (GI50) is determined by comparing the growth of treated spheroids to the growth of control spheroids.[3] The GI50 represents the concentration of the drug that causes a 50% reduction in spheroid growth.
Visualizing the Molecular Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.
Caption: Simplified MAPK/ERK Signaling Pathway and inhibitor targets.
Caption: Workflow for assessing drug efficacy in 3D spheroid models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclical Treatment of Colorectal Tumor Spheroids Induces Resistance to MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (R)-VX-11e Against ERK1 vs. ERK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of (R)-VX-11e against the two closely related extracellular signal-regulated kinases, ERK1 (MAPK3) and ERK2 (MAPK1). The following sections present quantitative data, detailed experimental protocols, and a visualization of the ERK signaling pathway to aid researchers in assessing the specificity of this compound.
Data Presentation: this compound Potency Against ERK1 and ERK2
This compound is a potent, selective, and orally bioavailable inhibitor of both ERK1 and ERK2.[1] Biochemical and cellular assays have demonstrated that the compound exhibits similar high affinity for both isoforms. The half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| ERK1 | Biochemical | 17 | <2 | Selleck Chemicals, citing Aronov et al., 2009[1] |
| ERK2 | Biochemical | 15 | <2 | Selleck Chemicals, citing Aronov et al., 2009[1]; MedChemExpress[2]; APExBIO[3] |
| ERK1 | Cellular (A549) | 230 | - | Hsu et al., 2018 |
| ERK2 | Cellular (A549) | 270 | - | Hsu et al., 2018 |
Broader Kinase Selectivity: this compound has been shown to be over 200-fold more selective for ERK1 and ERK2 compared to other kinases, including GSK3, Aurora A, and CDK2.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Biochemical ERK Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This protocol is based on the methods described in the original publication by Aronov et al. (2009) for determining the biochemical IC50 of this compound.[3]
-
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified activated ERK1 and ERK2.
-
Materials:
-
Activated ERK1 or ERK2 enzyme (10 nM final concentration)
-
This compound dissolved in DMSO
-
Assay Buffer (0.1 M HEPES, pH 7.5, containing 10 mM MgCl2, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, and 50 µg/mL lactate dehydrogenase)
-
ATP
-
Substrate peptide
-
-
Procedure:
-
A fixed concentration of activated ERK1 or ERK2 (10 nM) is incubated with varying concentrations of this compound (in 2.5% DMSO) for 10 minutes at 30°C in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
2. Cellular Isoform-Specific Activity-Based Profiling
This chemoproteomic strategy, as described by Hsu et al. (2018), allows for the direct and independent quantification of native ERK1 and ERK2 activity within a cellular context.
-
Objective: To determine the potency and selectivity of this compound against endogenous ERK1 and ERK2 in cells.
-
Principle: This method utilizes active-site directed probes that covalently modify active kinases. The differential labeling of ERK1 and ERK2 in the presence of an inhibitor is then quantified by mass spectrometry.
-
Procedure Outline:
-
Cells (e.g., A549) are treated with a range of concentrations of this compound.
-
Cell lysates are prepared, and the proteomes are labeled with an acyl-phosphate probe that targets the active sites of kinases.
-
The probe-labeled proteins are enriched, typically using streptavidin beads.
-
The enriched proteins are digested into peptides.
-
The relative abundance of probe-labeled ERK1 and ERK2 peptides is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The IC50 values for the inhibition of endogenous ERK1 and ERK2 are calculated based on the dose-dependent decrease in probe labeling.
-
Visualization of the ERK Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical ERK signaling cascade and a general workflow for assessing kinase inhibitor specificity.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing kinase inhibitor specificity.
References
(R)-VX-11e: A Comparative Guide to Published Data and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data on the ERK1/2 inhibitor (R)-VX-11e, with a focus on the reproducibility of its biological activity. While a dedicated public study on the reproducibility of this compound's synthesis and biological data is not available, this document assesses the consistency of findings across multiple independent research publications. The performance of this compound is compared with the alternative ERK1/2 inhibitor, ulixertinib (BVD-523).
Summary of In Vitro Activity of this compound
This compound is a potent and selective inhibitor of ERK1 and ERK2.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in various cancer cell lines across different studies. The consistency in these values across independent reports suggests a degree of reproducibility in its in vitro biological activity.
| Cell Line | Cancer Type | Reported IC50/EC50 (nM) | Reference |
| HT-29 | Colon Carcinoma | 48 | [3] |
| A549 | Non-Small Cell Lung Cancer | 770 | [4] |
| DM122 | Melanoma | 370 | [4] |
| HCT-116 | Colon Cancer | 39 | [5] |
| K562 | Chronic Myelogenous Leukemia | 1700 | [6][7] |
| MOLM-14 | Acute Myeloid Leukemia | >10000 | [6][7] |
| REH | Acute Lymphoblastic Leukemia | >10000 | [6][7] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5700 | [6][7] |
Comparison with Alternative ERK Inhibitor: Ulixertinib (BVD-523)
Ulixertinib (BVD-523) is another potent and selective ERK1/2 inhibitor that has been evaluated in numerous preclinical and clinical studies.[8][9][10] A comparison of its in vitro activity with that of this compound provides valuable context for researchers.
| Cell Line | Cancer Type | This compound EC50 (nM) | Ulixertinib (BVD-523) EC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 770 | 400 | [4] |
| DM122 | Melanoma | 370 | 480 | [4] |
| HCT-116 | Colon Cancer | 12 | 36 | [5] |
| SH-SY5Y | Neuroblastoma | Not Reported | 180 | [5] |
One study noted that while both compounds inhibit ERK, ulixertinib may be preferred for studying ERK inhibition in HCT-116 cells as it demonstrates similar inhibition stability to VX-11e but with less cytotoxicity.[5]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described in the Journal of Medicinal Chemistry publication by Aronov et al. (2009). The synthesis involves a multi-step process culminating in the formation of the final compound. Researchers should refer to the supplementary information of this publication for precise experimental details.
Cell Proliferation/Viability Assays
The anti-proliferative effects of this compound and its alternatives are commonly assessed using metabolic assays such as WST-1 or resazurin.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or ulixertinib) for a specified duration (typically 72-96 hours).
-
Metabolic Assay: A metabolic reagent (WST-1 or resazurin) is added to each well.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 or EC50 values are calculated from the dose-response curves.
ERK Phosphorylation Assay (Western Blot)
The direct inhibitory effect on the ERK signaling pathway is typically measured by assessing the phosphorylation status of ERK and its downstream targets like RSK.[6][7]
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and a loading control.
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized and quantified.
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of ERK inhibitors.
Caption: Logical flow from ERK inhibition by this compound to its anti-proliferative effects.
References
- 1. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 2. EP2900223A4 - NOVEL ERK INHIBITORY COMPOUNDS - Google Patents [patents.google.com]
- 3. CA2566461A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto - Google Patents [patents.google.com]
- 4. WO2005113541A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto - Google Patents [patents.google.com]
- 5. Structure-guided design of potent and selective pyrimidylpyrrole inhibitors of extracellular signal-regulated kinase (ERK) using conformational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (R)-VX-11e: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical (R)-VX-11e. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical compounds in a laboratory setting.
This compound is a potent and selective inhibitor of ERK1/2 kinases and requires careful handling and disposal.[1] Improper disposal can lead to environmental contamination and potential health hazards. The following procedures are based on general best practices for laboratory chemical waste disposal and information derived from safety data sheets.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative information pertinent to the handling of this compound.
| Property | Value | Source |
| Molecular Weight | 500.35 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | ≥ 100 mg/mL | --INVALID-LINK-- |
| Storage Temperature | -20°C (long-term) | --INVALID-LINK-- |
| Appearance | Off-white to light yellow powder | --INVALID-LINK-- |
Disposal Procedures
Disposal of Solid this compound Waste
Solid waste includes the pure compound, contaminated personal protective equipment (PPE), and any lab materials (e.g., weigh boats, spatulas) that have come into direct contact with the solid chemical.
Step 1: Segregation and Collection
-
Collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
Step 2: Labeling
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., date, primary hazard).
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Arrange for Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Disposal of Liquid this compound Waste
Liquid waste includes solutions of this compound in solvents such as DMSO, as well as any rinsate from cleaning contaminated glassware.
Step 1: Segregation and Collection
-
Collect all liquid this compound waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Ensure the container is compatible with the solvent used.
-
Do not overfill the container; leave adequate headspace for expansion.
Step 2: Labeling
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.
Step 3: Storage
-
Store the sealed liquid waste container in secondary containment to prevent spills.
-
Keep the container in a designated hazardous waste accumulation area.
Step 4: Arrange for Pickup
-
Follow your institution's procedures to have the liquid hazardous waste collected by the EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of solid and liquid this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel are responsible for following the specific hazardous waste disposal procedures established by their institution and for complying with all applicable local, state, and federal regulations.
References
Essential Safety and Handling Protocols for (R)-VX-11e
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of (R)-VX-11e, a potent and selective ERK inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by all suppliers, it is a potent bioactive molecule that requires careful handling to minimize exposure. The primary routes of potential exposure are inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory when handling this compound in solid form or in solution.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling stock solutions. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | N95 Respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Safe Handling and Operational Plan
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).
Experimental Workflow for Safe Handling:
Caption: Safe handling workflow for this compound.
Detailed Experimental Protocol:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer nitrile gloves, a lab coat, and safety goggles. An N95 respirator should be used if handling the powder outside of a containment system.
-
Prepare the Workspace: All handling of this compound should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing and Solution Preparation:
-
Carefully weigh the required amount of solid this compound.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
-
Decontaminate the Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., 70% ethanol), followed by a wipe-down with water. Dispose of the absorbent paper as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Wash hands thoroughly after removing all PPE.
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
Waste Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled, sealed container | Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste bag or container | Dispose of through your institution's hazardous waste program. |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed, and chemically compatible container | Dispose of through your institution's hazardous waste program. Do not pour down the drain. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety protocols before handling any chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
